Doxazosin methanesulfonate, (S)-
Description
Overview of Doxazosin (B1670899) as a Quinazoline (B50416) Derivative in Scientific Inquiry
Doxazosin is a quinazoline-based compound recognized for its selective antagonist activity at α1-adrenergic receptors. medchemexpress.comnih.govresearchgate.net Its chemical structure features a 4-amino-6,7-dimethoxyquinazoline nucleus linked to a piperazine (B1678402) ring, which in turn is connected to a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group. nih.govresearchgate.net This molecular architecture is fundamental to its pharmacological action.
In scientific research, doxazosin is characterized as a competitive and selective inhibitor of postsynaptic α1-adrenergic receptors. nih.govnih.gov This selective blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance. nih.govpatsnap.com Furthermore, doxazosin's interaction with α1-adrenoceptors in the smooth muscle of the prostate and bladder neck underpins its application in urological studies. drugbank.comyoutube.com
The mechanism of action involves the competitive inhibition of endogenous catecholamines like norepinephrine (B1679862) at the α1-receptors. patsnap.comnih.gov By preventing the binding of these neurotransmitters, doxazosin impedes the signal transduction pathway that leads to smooth muscle contraction. patsnap.com Research has identified its activity across α1a, α1b, and α1d subtypes. drugbank.com The methanesulfonate (B1217627) salt form, doxazosin mesylate, is commonly used in research and clinical applications. researchgate.netdrugbank.com
Interactive Table 1: Chemical and Pharmacological Profile of Doxazosin
| Property | Description | References |
|---|---|---|
| Chemical Class | Quinazoline Derivative | medchemexpress.comnih.govnih.gov |
| Mechanism of Action | Selective alpha-1 adrenergic receptor antagonist | nih.govpatsnap.comdrugbank.com |
| Molecular Formula | C23H25N5O5 | nih.govdrugbank.com |
| Primary Effect | Vasodilation of arterioles and veins | nih.govpatsnap.com |
| Receptor Subtypes | Blocks α1a, α1b, and α1d | drugbank.com |
| Salt Form | Commonly Doxazosin Mesylate | researchgate.netdrugbank.com |
Significance of Chirality in Pharmaceutical Research with a Focus on Doxazosin Enantiomers
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical concept in pharmaceutical research. mdpi.comresearchfloor.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of biological systems like enzymes and receptors. nih.govveranova.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have emphasized the importance of characterizing the individual enantiomers of chiral drugs since the early 1990s. nih.govrsc.org
Doxazosin possesses a single chiral center, leading to the existence of two enantiomers: (R)-doxazosin and (S)-doxazosin. nih.govnih.gov Research has demonstrated that these enantiomers exhibit stereoselective pharmacokinetics and pharmacodynamics. nih.govnih.gov For instance, studies in rats have shown that the plasma concentration of the (+)-(S)-enantiomer is consistently higher than that of the (-)-(R)-enantiomer following administration of the racemic mixture. nih.gov This is partly attributed to differences in plasma protein binding, with the (+)-enantiomer showing a higher binding capacity. nih.gov
Historical Context of Doxazosin Discovery and Early Research
The development of doxazosin emerged from research aimed at understanding the structure-activity relationships of quinazoline-based antihypertensive agents, following the discovery of prazosin. nih.govnih.gov Scientists sought to identify compounds with potent and selective α1-adrenoceptor antagonist activity. nih.govnih.gov This line of inquiry established that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure was the key pharmacophore for α1-adrenoceptor recognition. nih.gov
Subsequent research focused on modifying the 2-substituent of the quinazoline ring, which was found to influence the duration of action and affinity for the α1-adrenoceptor. nih.gov These investigations led to the synthesis of a novel series of quinazoline-benzodioxanoyl derivatives, from which doxazosin (initially identified as UK-33,274) was selected for further development due to its potent, selective, and long-lasting effects in animal models. nih.govnih.gov Doxazosin was patented in 1977 and approved for medical use in 1988. wikipedia.org Early clinical pharmacology studies confirmed its long half-life, which supported a once-daily administration schedule. researchgate.netelsevierpure.com
Scope and Academic Relevance of Studying Doxazosin Methanesulfonate (S)-
The academic study of (S)-Doxazosin methanesulfonate is driven by the principle that individual enantiomers of a chiral drug can possess unique pharmacological properties. nih.govnih.gov As research moves towards more targeted therapies, understanding the specific actions of each enantiomer is of high scientific relevance.
Research has indicated that (S)-doxazosin may offer a different therapeutic profile compared to its (R)-counterpart or the racemic mixture. nih.gov Specifically, its reduced impact on cardiovascular parameters while retaining efficacy on urinary system pressure points to potential for a more selective therapeutic action. nih.gov This has spurred further investigation into its stereoselective metabolism, with studies identifying differences in how the enantiomers are processed by cytochrome P450 enzymes. nih.govresearchgate.net
The ongoing academic interest in (S)-doxazosin also extends to its potential applications in other research areas, such as studies on biological aging. wikipedia.orgsenescence.info The ability to isolate and study the pure (S)-enantiomer allows for a more precise elucidation of its mechanism of action and interaction with biological targets, free from the confounding effects of the (R)-enantiomer. This focused approach is crucial for advancing the fundamental scientific understanding of this compound and exploring its full therapeutic and research potential.
Interactive Table 2: Research Focus on Doxazosin Enantiomers
| Aspect | (R)-Doxazosin | (S)-Doxazosin | References |
|---|---|---|---|
| Blood Pressure Effect | Stronger depressor effect | Weaker depressor effect | nih.gov |
| Plasma Concentration (in racemate) | Lower | Higher | nih.gov |
| Plasma Protein Binding | Lower | Higher | nih.gov |
| Urinary Bladder Pressure Effect | Similar to (S)- and rac-doxazosin | Similar to (R)- and rac-doxazosin | nih.gov |
| Metabolic Stability | More stable | Less stable | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
156154-10-8 |
|---|---|
Molecular Formula |
C24H29N5O8S |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1 |
InChI Key |
VJECBOKJABCYMF-BDQAORGHSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |
Synonyms |
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution of Doxazosin Enantiomers
Methodologies for Enantioselective Synthesis of Doxazosin (B1670899) (S)-
The targeted synthesis of the (S)-doxazosin enantiomer relies on strategies that introduce chirality at a key stage of the manufacturing process. One prominent approach involves the use of a chiral intermediate, (S)-1,4-benzodioxan-2-carboxypiperazine. researchgate.net The synthesis of this crucial building block can be achieved through several methods, including:
Enzymatic Resolution: This technique utilizes enzymes, such as esterases, to selectively react with one enantiomer in a racemic mixture of a precursor, like ethyl 1,4-benzodioxan-2-carboxylate. This allows for the separation and subsequent conversion of the desired enantiomer into the key intermediate. researchgate.net
Direct Resolution: Another method involves the direct resolution of a racemic intermediate, such as 1,4-benzodioxan-2-carboxypiperazine, using a chiral resolving agent like D-tartaric acid. libretexts.orgresearchgate.net
Once the enantiomerically pure (S)-1,4-benzodioxan-2-carboxypiperazine is obtained, it can be efficiently converted to (S)-doxazosin mesylate. researchgate.net An alternative synthetic route involves the condensation of 2,3-dihydro-benzo nih.govnih.govdioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) in the presence of a coupling agent. google.com This method aims to provide a simple, economical, and scalable process for doxazosin synthesis. google.com
Techniques for Chiral Separation and Purification of Doxazosin Enantiomers
When a racemic mixture of doxazosin is produced, separating the individual enantiomers is necessary to isolate the (S)- form. High-performance liquid chromatography (HPLC) is a primary technique for this chiral resolution. nih.gov
Several HPLC-based methods have been developed:
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), have proven effective. nih.gov Studies have shown that an amylose-based column can provide good separation. nih.gov
Chiral Mobile Phase Additives: In this approach, a chiral selector is added to the mobile phase. Carboxymethyl-beta-cyclodextrin (CM-beta-CD) has been used as a chargeable chiral mobile phase additive in reversed-phase HPLC to resolve racemic doxazosin. nih.gov The separation mechanism in this case is believed to involve the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) and the doxazosin enantiomers. nih.gov
The efficiency of these separations can be optimized by adjusting various parameters, including the type and concentration of organic modifiers in the mobile phase (e.g., ethanol, 1-propanol, 2-propanol), pH, and temperature. nih.govnih.gov
| Technique | Chiral Selector | Mobile Phase Composition | Detection |
|---|---|---|---|
| HPLC with Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane-alcohol-0.1% diethylamine | UV (240 nm) and Polarimetric |
| HPLC with Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-hexane-alcohol-0.1% diethylamine | UV (240 nm) and Polarimetric |
| Reversed-Phase HPLC with Chiral Mobile Phase Additive | Carboxymethyl-beta-cyclodextrin (CM-beta-CD) | Methanol (B129727)/Acetonitrile (B52724)/Tetrahydrofuran with CM-beta-CD | Not Specified |
Characterization of Doxazosin (S)- Enantiomer Purity and Configuration
Ensuring the enantiomeric purity and confirming the absolute configuration of (S)-doxazosin are critical analytical steps.
Enantiomeric Purity: The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, can be determined using chiral HPLC methods as described above. An efficient process for converting (S)-1,4-benzodioxan-2-carboxypiperazine to (S)-doxazosin mesylate has been reported to achieve an enantiomeric excess of 99.9%. researchgate.net
Structural Characterization: A variety of spectroscopic techniques are employed to confirm the chemical structure of doxazosin. Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like APT, HSQC, and HMBC, along with Fourier-Transform Infrared (FT-IR) spectroscopy, have been used to fully characterize racemic doxazosin mesylate. researchgate.net
Peak Purity Analysis: Photodiode array (PDA) detectors coupled with HPLC can be used to assess the spectral homogeneity of the doxazosin peak, ensuring that no impurities are co-eluting. usp.org
| Analytical Goal | Technique | Key Findings/Application |
|---|---|---|
| Enantiomeric Purity | Chiral HPLC | Quantifies the ratio of enantiomers, determining enantiomeric excess. |
| Structural Elucidation | NMR Spectroscopy (APT, HSQC, HMBC) | Assigns hydrogen and carbon atoms in the molecule's structure. researchgate.net |
| Structural Confirmation | FT-IR Spectroscopy | Confirms the presence of key functional groups. researchgate.net |
| Peak Homogeneity | HPLC with PDA Detection | Ensures the purity of the chromatographic peak by analyzing the UV spectrum across the peak. usp.org |
Challenges and Advancements in Scalable Stereoselective Production for Research
The transition from laboratory-scale synthesis to scalable production of a single enantiomer like (S)-doxazosin presents several challenges. A key issue in some synthetic routes is the formation of impurities, such as the bisamide impurity that can arise from the reaction of piperazine (B1678402) with ethyl 2,3-dihydrobenzo nih.govnih.govdioxin-2-carboxylate. google.com
Advancements in this area focus on developing processes that are not only high-yielding and produce high-purity products but are also economical and environmentally friendly for industrial application. googleapis.com One-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are being explored to improve efficiency and reduce waste. googleapis.com The development of robust and cost-effective methods for both the stereoselective synthesis and the chiral resolution of doxazosin enantiomers remains an active area of research, driven by the need for enantiomerically pure compounds for further pharmacological and clinical studies. nih.gov
Molecular and Cellular Mechanisms of Action of Doxazosin S
Alpha-1 Adrenoceptor Antagonism: Subtype Specificity and Ligand Binding Kinetics
The principal pharmacological action of doxazosin (B1670899) is the competitive blockade of alpha-1 adrenoceptors. nih.gov This antagonism is not uniform across all alpha-adrenoceptor subtypes, exhibiting a marked selectivity that underpins its therapeutic effects.
Interaction with Post-junctional Alpha-1 Adrenoceptors (Alpha-1A, Alpha-1B, Alpha-1D)
Doxazosin interacts with all three subtypes of post-junctional alpha-1 adrenoceptors: alpha-1A, alpha-1B, and alpha-1D. nih.gov The expression and physiological roles of these subtypes vary across different tissues. For instance, in rats, the rank order of mRNA expression levels for these subtypes is alpha-1A in the kidney, alpha-1B in the heart, and alpha-1D in the aorta. nih.gov Chronic administration of doxazosin has been shown to cause a differential up-regulation of these subtype mRNAs in various rat tissues, suggesting a dynamic regulatory relationship. nih.gov
Binding Affinity and Selectivity Profiling in Preclinical Models
Preclinical studies have established the high affinity and selectivity of doxazosin for alpha-1 adrenoceptors over alpha-2 adrenoceptors. nih.gov Ligand binding studies in rat brain membranes demonstrated a mean Ki value of 1.1 ± 0.1 nM for the displacement of [3H]-prazosin (an alpha-1 ligand), compared to 449 ± 61 nM for [3H]-rauwolscine (an alpha-2 ligand). nih.gov This indicates a significantly higher affinity for the alpha-1 subtype. Further studies have aimed to delineate the affinity for the individual alpha-1 subtypes. For example, some research indicates that while doxazosin binds to all three subtypes, it does not show marked selectivity for any single one, unlike some other alpha-1 antagonists like tamsulosin (B1681236) which has a higher affinity for the alpha-1A subtype. nih.gov
Table 1: Binding Affinity of Doxazosin in Rat Brain Membranes
| Radioligand | Receptor Subtype | Mean Ki (nM) ± s.e. mean |
| [3H]-prazosin | Alpha-1 | 1.1 ± 0.1 |
| [3H]-rauwolscine | Alpha-2 | 449 ± 61 |
| [3H]-clonidine | Alpha-2 | > 10,000 |
Data sourced from ligand binding studies in rat brain membranes. nih.gov
Competitive Antagonism Mechanisms with Alpha-1 Agonists
Doxazosin acts as a competitive antagonist to alpha-1 agonists, such as phenylephrine (B352888) and norepinephrine (B1679862). nih.govnih.gov This means that doxazosin binds reversibly to the alpha-1 adrenoceptors at the same site as the natural agonists, thereby preventing their action. In vivo studies in anesthetized cats have shown that doxazosin effectively inhibits the pressor responses induced by the alpha-1 agonist phenylephrine but does not affect the pressor responses to the alpha-2 agonist α-methylnoradrenaline. nih.govcapes.gov.br This competitive antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate gland.
Alpha-1 Adrenoceptor-Independent Mechanisms
Recent research has unveiled that the biological activities of doxazosin are not solely confined to its alpha-1 adrenoceptor antagonism. It also modulates other critical signaling pathways implicated in cell growth, proliferation, and metastasis.
Modulation of Tyrosine Kinase Receptors (c-MET/EGFR)
Doxazosin has been identified as a dual inhibitor of the tyrosine kinase domains of both c-Met (hepatocyte growth factor receptor) and EGFR (epidermal growth factor receptor). utexas.edunih.gov Molecular docking studies have confirmed a direct interaction between doxazosin and the ATP-binding pockets of these receptors. utexas.edu This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, including the AKT, MEK/ERK, and JAK/STAT3 pathways. nih.gov The simultaneous targeting of both c-Met and EGFR is significant, as their co-expression is often associated with more aggressive cancers. nih.gov The interaction between EGFR and c-Met is complex; for instance, EGFR signaling can lead to the phosphorylation of c-Met. nih.gov Conversely, inhibition of c-Met can lead to a compensatory upregulation of the EGFR pathway, highlighting the potential benefit of a dual inhibitor. plos.orgresearchgate.net
Interaction with EphA2 Receptor
(S)-Doxazosin has been identified as a novel small molecule agonist for the EphA2 receptor, a receptor tyrosine kinase. nih.gov This interaction is independent of its alpha-1 adrenoceptor antagonist activity. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that doxazosin binds to the ligand-binding domain of EphA2, mimicking the interactions of its natural ligand, ephrin-A1. nih.gov As an agonist, doxazosin activates EphA2, leading to the inhibition of downstream signaling pathways such as Akt and ERK. nih.gov This activation also triggers the internalization of the EphA2 receptor. nih.govresearchgate.net In preclinical models, this agonistic activity has been shown to suppress the migration of various cancer cells and reduce metastasis. nih.govresearchgate.net Doxazosin has also been found to activate the EphA4 receptor but not other tested Eph receptors. nih.govresearchgate.netplos.org
Potential Interactions with Other Receptor Systems (e.g., Acetylcholinesterase)
While direct studies on the interaction between (S)-doxazosin methanesulfonate (B1217627) and acetylcholinesterase (AChE) are not extensively available, the chemical structure of doxazosin, a quinazoline (B50416) derivative, provides a basis for exploring this potential. The quinazoline scaffold is a feature of various compounds that have been investigated for their ability to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine.
Research into different quinazoline derivatives has revealed their potential as cholinesterase inhibitors. For instance, a study on 3,4-dihydroquinazoline derivatives showed that while most compounds had weak inhibitory effects on acetylcholinesterase, they exhibited strong inhibition of butyrylcholinesterase (BChE), a related enzyme. nih.gov Some of these derivatives demonstrated high affinity for BChE, with IC50 values as low as 45 nM. nih.gov Molecular docking simulations suggested that these compounds bind to both the catalytic anionic site and the peripheral site of BChE. nih.gov
Furthermore, other novel quinazolinone derivatives have been designed and synthesized with the aim of targeting Alzheimer's disease, a condition where enhancing cholinergic neurotransmission through AChE inhibition is a key therapeutic strategy. nih.gov Some of these derivatives displayed promising anti-acetylcholinesterase activity. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives, which share structural similarities with the quinazoline core, have also been identified as potent inhibitors of both AChE and BChE. mdpi.com
Although doxazosin is primarily recognized for its alpha-1 adrenoceptor antagonism, the risk of adverse effects can be heightened when combined with acetylcholine, suggesting a potential for interaction within the cholinergic system. drugbank.com Given that doxazosin belongs to the quinazoline class of compounds, it is plausible that it may exhibit some degree of interaction with acetylcholinesterase, although this is not its primary mechanism of action. The clinical significance and the specific affinity of the (S)-enantiomer of doxazosin for acetylcholinesterase remain areas for further investigation.
Table 1: Cholinesterase Inhibitory Activity of Selected Quinazoline and Quinoline Derivatives
| Compound Class | Target Enzyme | Potency (IC50) | Key Findings | Reference |
| 3,4-Dihydroquinazoline derivatives | Butyrylcholinesterase (BChE) | As low as 45 nM | Strong and selective inhibitors of BChE. nih.gov | nih.gov |
| Quinazolinone derivatives | Acetylcholinesterase (AChE) | Promising activity | Designed as multi-target agents for Alzheimer's disease. nih.gov | nih.gov |
| 4-N-Phenylaminoquinoline derivatives | Acetylcholinesterase (AChE) | 1.94 µM | Dual inhibitors of AChE and BChE. mdpi.com | mdpi.com |
Direct Effects on DNA Structure and Function
The potential for (S)-doxazosin methanesulfonate to directly affect DNA structure and function can be considered from two perspectives: the actions of the doxazosin molecule itself and the contribution of its methanesulfonate salt form.
Studies have indicated that doxazosin can exert effects that indirectly influence DNA. For example, some research has shown that doxazosin can downregulate genes involved in DNA replication and repair, which contributes to its anticancer effects in certain cell lines. mdpi.com Furthermore, doxazosin has been observed to induce apoptosis (programmed cell death) in various cancer cells, a process that ultimately involves the fragmentation of DNA. nih.gov However, this is generally considered a consequence of broader cellular signaling pathway activation rather than a direct interaction with the DNA molecule itself.
On the other hand, the methanesulfonate component of the compound, derived from methanesulfonic acid, is structurally related to known alkylating agents. Methyl methanesulfonate (MMS), for instance, is a well-characterized DNA alkylating agent that methylates DNA bases, particularly guanine (B1146940) and adenine (B156593). nih.gov This action can distort the DNA helix, leading to base mispairing and replication blocks. nih.govnih.gov While MMS is known to cause DNA damage, it is important to note that the methanesulfonate anion in a salt form, as in doxazosin methanesulfonate, is chemically stable and not expected to act as an alkylating agent under physiological conditions. Its purpose is primarily to improve the solubility and bioavailability of the active doxazosin molecule. nih.gov
Therefore, while doxazosin can influence cellular processes that impact DNA integrity, there is no direct evidence to suggest that (S)-doxazosin methanesulfonate directly binds to or alters the structure of DNA in the manner of a classic intercalating or alkylating agent. The effects observed are more likely mediated through its influence on cellular signaling pathways that regulate cell cycle and survival.
Table 2: Summary of Research Findings on Doxazosin and DNA-Related Processes
| Compound/Component | Effect | Mechanism | Cell/System Studied | Reference |
| Doxazosin | Downregulation of DNA replication/repair genes | Contributes to anticancer effects | Cancer cell lines | mdpi.com |
| Doxazosin | Induction of apoptosis | Activation of cellular signaling pathways leading to DNA fragmentation | Cancer cell lines | nih.gov |
| Methyl Methanesulfonate (MMS) | DNA alkylation | Methylation of guanine and adenine bases | Various (e.g., Saccharomyces cerevisiae) | nih.govnih.gov |
Intracellular Signaling Cascades Modulated by Doxazosin S
PI3K/Akt/mTOR Pathway Regulation
The phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental signaling cascade that promotes cell proliferation, growth, and survival. nih.govelsevierpure.com Doxazosin (B1670899) has been shown to exert significant inhibitory effects on this pathway through various mechanisms. nih.govnih.gov
Studies have identified Doxazosin as an antiangiogenic agent that functions by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov In endothelial cells, Doxazosin inhibits the phosphorylation of VEGFR-2, which is a critical step in initiating angiogenesis. nih.govnih.gov This action directly curtails downstream signaling, leading to a reduction in the phosphorylation and subsequent activation of key pathway components, including PI3K, Akt, 3-phosphoinositide-dependent protein kinase 1 (PDK1), and mTOR. nih.govnih.gov This inhibitory effect on Akt and mTOR phosphorylation is a key mechanism by which Doxazosin modulates endothelial cell function. nih.gov Further research in ovarian carcinoma cells confirms that Doxazosin down-regulates the phosphorylation of major elements of mTOR-mediated signaling pathways, such as PI3K and Akt. researchgate.net Similarly, in glioblastoma cells, Doxazosin's impact on the PI3K/Akt pathway was comparable to that of a specific PI3K inhibitor, leading to significantly reduced Akt levels. nih.gov
Table 1: Effect of Doxazosin on PI3K/Akt/mTOR Pathway Components
| Target Protein | Effect of Doxazosin | Cell Type Studied | Reference |
| VEGFR-2 | Inhibition of phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govnih.gov |
| PI3K | Inhibition of phosphorylation | HUVECs, Ovarian Carcinoma Cells | nih.govresearchgate.net |
| Akt | Inhibition/Reduction of phosphorylation | HUVECs, Ovarian Carcinoma Cells, Glioblastoma Cells | nih.govnih.govresearchgate.net |
| PDK1 | Inhibition of phosphorylation | HUVECs | nih.gov |
| mTOR | Inhibition of phosphorylation | HUVECs, Ovarian Carcinoma Cells | nih.govresearchgate.net |
Hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor that promotes angiogenesis and tumor progression, often upregulated in response to hypoxic conditions within tumors. nih.gov The expression of HIF-1α is regulated by the PI3K/Akt/mTOR pathway. nih.gov Research demonstrates that Doxazosin treatment leads to a decrease in HIF-1α expression. nih.govnih.gov By inhibiting the upstream Akt/mTOR signaling, Doxazosin effectively abrogates the expression of HIF-1α, contributing to its antiangiogenic effects. nih.govnih.gov This reduction in HIF-1α, along with VEGF expression, has been observed in both endothelial and ovarian carcinoma cells following Doxazosin treatment. nih.gov
In the context of liver fibrosis, Doxazosin has been found to influence autophagy in hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix production in the liver. nih.govdovepress.com Studies show that Doxazosin activates the PI3K/Akt/mTOR signaling pathway in HSCs. nih.govnih.gov The activation of this pathway is known to be a negative regulator of autophagy. researchgate.net Consequently, Doxazosin treatment leads to the inhibition of autophagy and a blockage of autophagic flux in activated HSCs. nih.govnih.gov This effect, mediated by the activation of the PI3K/Akt/mTOR pathway, contributes to the attenuation of liver fibrosis by inducing apoptosis and inhibiting the activation of HSCs. nih.govnih.gov
Apoptotic Pathway Induction
Doxazosin is capable of inducing apoptosis, or programmed cell death, in a variety of cell types, including malignant and benign prostate cells, independently of its α1-adrenoceptor antagonist properties. nih.govnih.gov This pro-apoptotic effect is mediated through the activation of specific molecular pathways.
A key mechanism in Doxazosin-induced apoptosis is the activation of a cascade of enzymes known as caspases. Research has consistently shown that Doxazosin treatment leads to the activation of initiator and effector caspases. nih.govaacrjournals.org Specifically, the activation of caspase-8 and the subsequent cleavage and activation of the executioner caspase-3 have been observed in both benign and malignant prostate cells within hours of treatment. nih.govnih.gov The functional involvement of caspase-8 is critical, as its inhibition blocks Doxazosin-induced apoptosis. nih.gov The activation of caspase-9 is also implicated as part of the death receptor-mediated pathway, which triggers a cascade of effector caspases leading to cell death. nih.gov In HL-1 cardiomyocytes, Doxazosin has also been shown to increase the protein levels of caspase-3. frontiersin.org
The activation of caspases by Doxazosin is initiated through a death receptor-mediated pathway. nih.govaacrjournals.org Studies have revealed that Doxazosin treatment upregulates the expression of the death receptor Fas (also known as CD95). aacrjournals.orgnih.gov This leads to an increased recruitment of the Fas-associated death domain (FADD) adapter protein and procaspase-8 to form the death-inducing signaling complex (DISC). nih.govaacrjournals.org The formation of this complex is a critical event that leads to the cleavage and activation of caspase-8. nih.gov The essential role of FADD in this process was demonstrated in experiments where cells with a dominant-negative FADD (DN-FADD) were resistant to Doxazosin-induced cell death. nih.gov This body of evidence confirms that Doxazosin exerts its apoptotic effects through the Fas/FADD/caspase-8 signaling axis. nih.govaacrjournals.orgnih.gov
Intrinsic Pathway Modulation (Mitochondrial Cytochrome-c Release)
(S)-Doxazosin has been shown to induce apoptosis, in part, by modulating the intrinsic pathway, a process critically dependent on the mitochondria. A pivotal event in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govyoutube.comelsevierpure.com Once in the cytosol, cytochrome c participates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.govembopress.org Research demonstrates that cytochrome c release is an early event in apoptosis, preceding the activation of DEVD-specific caspases. nih.govnih.govembopress.org The anti-apoptotic proteins Bcl-2 and Bcl-xL can inhibit this release, thereby blocking the apoptotic cascade. elsevierpure.comnih.govembopress.orgnih.gov While the direct action of (S)-Doxazosin on cytochrome c release is a component of its broader apoptotic mechanism, it is tightly linked to the expression changes in regulatory proteins.
Gene Expression Changes Associated with Apoptosis (e.g., Bax, Bcl-xL, TRAMP/Apo3)
The pro-apoptotic activity of Doxazosin is significantly influenced by its ability to alter the expression of genes that regulate apoptosis. Key among these are members of the Bcl-2 family, which includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xL. nih.gov
Bax and Bcl-xL: Doxazosin treatment has been found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL. nih.govaacrjournals.org This shift in the Bax/Bcl-xL ratio is crucial, as Bax promotes the permeabilization of the outer mitochondrial membrane, leading to cytochrome c release, while Bcl-xL normally prevents this. nih.govnih.gov In spontaneously hypertensive rats, doxazosin treatment was observed to decrease the formation of Bax-Bcl-2 complexes, which was associated with a reduction in apoptosis in the left ventricle. nih.gov
TRAMP/Apo3: Studies using quantitative microarray assays have identified that doxazosin treatment leads to the downregulation of TRAMP/Apo3 (also known as DR3), another regulator of apoptosis. nih.govaacrjournals.org
These targeted changes in gene expression demonstrate a sophisticated mechanism by which Doxazosin steers the cell towards a programmed death pathway.
Modulation of Survival-Related Genes (HSP27, cFLIP, CLU)
Doxazosin's impact extends to several survival-related genes, further enhancing its pro-apoptotic effects, particularly in cancer cells.
HSP27 (Heat Shock Protein 27): This protein typically functions as a molecular chaperone that helps cells survive under stress and can inhibit apoptosis. mdpi.come-juo.org Research in PC-3 prostate cancer cells shows that Doxazosin treatment can lead to a decrease in HSP27 mRNA expression. mdpi.com The suppression of HSP27 has been shown to accelerate Doxazosin-induced apoptosis. e-juo.org An interesting interplay has been noted where HSP27 expression initially increases following Doxazosin treatment, temporarily suppressing apoptosis, before decreasing, which then accelerates apoptosis. e-juo.org
cFLIP (cellular FLICE-inhibitory protein): cFLIP is a key inhibitor of death receptor-mediated apoptosis. In some contexts, Doxazosin treatment has been observed to cause a temporary increase in cFLIP mRNA, but combined silencing of cFLIP and other survival genes significantly enhances sensitivity to Doxazosin-induced apoptosis. mdpi.comnih.govnih.gov The dual silencing of both HSP27 and cFLIP has been shown to dramatically increase the apoptotic response to Doxazosin in prostate cancer cells. nih.gov
CLU (Clusterin): Clusterin is another stress-activated protein associated with cell survival. Following Doxazosin treatment in PC-3 cells, CLU mRNA expression was found to increase continuously. mdpi.com However, silencing the CLU gene, especially in combination with HSP27 and cFLIP, rendered the cells significantly more vulnerable to Doxazosin, reducing cell viability at much lower concentrations of the drug. mdpi.comnih.govresearchgate.net
The modulation of these survival genes highlights a multi-faceted approach by which Doxazosin undermines cellular defense mechanisms against apoptosis.
Other Signaling Pathways
Beyond the direct apoptosis machinery, Doxazosin also interacts with other critical signaling pathways that govern cell fate.
ERK Activation
The Extracellular signal-Regulated Kinase (ERK) pathway is central to cell proliferation and survival. The effect of Doxazosin on this pathway is complex. While not a primary focus in the provided search results, the broader context of quinazoline-based antagonists suggests that modulation of receptor tyrosine kinase signaling, which lies upstream of ERK, is a potential mechanism of action. Doxazosin has been reported to inhibit EGFR signaling, which could, in turn, affect downstream pathways like ERK. mdpi.com
JAK/STAT3 Disruption
The Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway is crucial for cell proliferation and survival, and its constitutive activation is common in many cancers. nih.govnih.gov Doxazosin has been shown to disrupt this pathway effectively. nih.govnih.gov Studies have demonstrated that Doxazosin suppresses the phosphorylation of both JAK and STAT proteins. nih.govnih.gov This inhibition prevents STAT from translocating to the nucleus and activating target genes involved in cell survival. nih.gov This disruption of JAK/STAT3 signaling is a key mechanism for Doxazosin's anti-proliferative and pro-apoptotic effects, and its growth suppression effects can be nullified by JAK or STAT inhibitors. nih.govnih.gov
TGF-β1 Signaling
The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway plays a dual role in cancer, but in advanced stages, it often promotes tumor progression. nih.gov Doxazosin has been shown to interfere with this pathway. nih.govresearchgate.neteurekaselect.com It can downregulate the expression of TGF-β1 and its receptor, TGFBR2. nih.govresearchgate.neteurekaselect.com This leads to a reduction in the phosphorylation of downstream effectors like Smad2/3. nih.govresearchgate.neteurekaselect.com By inhibiting the TGF-β/Smad signaling pathway, Doxazosin can reverse processes like the epithelial-mesenchymal transition (EMT), which is critical for cancer cell migration and invasion. nih.govresearchgate.net The anticancer effects of Doxazosin are mediated, in part, through the activation of TGFβ signaling. mdpi.comnih.gov
Modulated Genes and Pathways
| Category | Target | Effect of Doxazosin | Reference |
| Apoptosis Regulation | Bax | Upregulation | nih.gov, aacrjournals.org |
| Bcl-xL | Downregulation | nih.gov, aacrjournals.org | |
| TRAMP/Apo3 | Downregulation | nih.gov, aacrjournals.org | |
| Survival-Related Genes | HSP27 | Downregulation | mdpi.com |
| cFLIP | Complex (Initial increase, but silencing enhances apoptosis) | mdpi.com, nih.gov | |
| CLU | Upregulation (but silencing enhances apoptosis) | mdpi.com, nih.gov | |
| Other Signaling Pathways | JAK/STAT3 | Inhibition of Phosphorylation | nih.gov, nih.gov |
| TGF-β1 Signaling | Downregulation of TGF-β1 and TGFBR2 | nih.gov, researchgate.net, eurekaselect.com |
TNF-α Modulation
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in a wide range of systemic inflammatory responses and cellular activities, including apoptosis and cell survival. Studies on racemic doxazosin have indicated its potential to modulate TNF-α signaling.
Research has shown that racemic doxazosin can inhibit the production of TNF-α. In a study using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, administration of doxazosin led to a significant inhibition of TNF-α production. karger.com This suggests an anti-inflammatory property of the compound. Furthermore, in human prostatic stromal cells, treatment with racemic doxazosin resulted in changes in gene expression consistent with the modulation of TNF-α-related activity. nih.gov Another study in breast cancer cells demonstrated that doxazosin treatment could inhibit NF-κB signaling, a key pathway often activated by TNF-α. nih.gov While these findings point to the immunomodulatory potential of doxazosin, the specific role of the (S)-enantiomer in this process remains to be elucidated.
Table 1: Effects of Racemic Doxazosin on TNF-α Production
| Model System | Inducing Agent | Effect of Racemic Doxazosin | Reference |
|---|---|---|---|
| Mice (in vivo) | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | karger.com |
| Human Prostatic Stromal Cells (in vitro) | - | Modulation of TNF-α-related gene expression | nih.gov |
Galectin-3 Expression Regulation
Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in various biological processes, including cell adhesion, proliferation, apoptosis, and inflammation. It has also been implicated in cardiac fibrosis and heart failure.
Investigations into the effect of racemic doxazosin on Galectin-3 have revealed a stimulatory role in cardiomyocytes. A study utilizing HL-1 cardiomyocytes demonstrated that treatment with racemic doxazosin led to a dose-dependent increase in Galectin-3 protein expression. nih.govnih.gov This upregulation of Galectin-3 was also associated with an increase in collagen synthesis, suggesting a potential mechanism by which doxazosin might contribute to cardiac fibrosis. nih.govnih.gov Interestingly, this effect appeared to be independent of its α1-adrenergic receptor blocking activity, as pretreatment with an irreversible α-adrenergic receptor blocker did not prevent the doxazosin-induced increase in Galectin-3. nih.gov The specific contribution of the (S)-enantiomer to the regulation of Galectin-3 expression has not been reported.
Table 2: Effect of Racemic Doxazosin on Galectin-3 Expression in HL-1 Cardiomyocytes
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Galectin-3 Protein Expression | Dose-dependent increase | Implicated in cardiac fibrosis | nih.govnih.gov |
| Collagen Synthesis | Increased | Associated with fibrosis | nih.govnih.gov |
cAMP/cGMP Signaling in Specific Cell Types
Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that play critical roles in a vast array of cellular functions by activating downstream protein kinases. The influence of doxazosin on these signaling pathways has been explored in specific cell types.
There is currently no specific information available from the reviewed literature detailing the direct effects of Doxazosin methanesulfonate (B1217627), (S)-, on cAMP or cGMP signaling pathways. Research on the racemic mixture of doxazosin has provided some insights, though these have not been resolved to the level of individual enantiomers. For instance, studies have shown that other drugs in the same class, alpha-1 adrenergic receptor antagonists, can influence these pathways, but direct evidence for doxazosin's enantiomer-specific effects is lacking. The differential effects observed with the enantiomers of doxazosin in other physiological contexts, such as blood pressure regulation, suggest that stereoselectivity could also be a factor in their modulation of intracellular signaling cascades like cAMP and cGMP pathways. nih.gov However, without specific research, any potential role of the (S)-enantiomer remains speculative.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Doxazosin methanesulfonate, (S)- | |
| (R)-Doxazosin | |
| Racemic Doxazosin | |
| Tumor Necrosis Factor-alpha (TNF-α) | |
| Lipopolysaccharide (LPS) | |
| Nuclear Factor-kappa B (NF-κB) | |
| Galectin-3 | |
| Collagen | |
| Cyclic Adenosine Monophosphate (cAMP) |
Preclinical Pharmacodynamics and in Vitro/in Vivo Models of Doxazosin S
Animal Models for Alpha-1 Adrenoceptor Antagonism Studies
Animal models have been instrumental in characterizing the selective alpha-1 adrenoceptor antagonist profile of doxazosin (B1670899). These studies have confirmed its effects on blood pressure and its selectivity for post-junctional alpha-1 adrenoceptors.
In vivo studies in anesthetized animals have demonstrated the potent alpha-1 blocking activity of doxazosin. In anesthetized cats, doxazosin at intravenous doses of 50 and 100 µg/kg effectively inhibited the pressor (blood pressure raising) responses induced by phenylephrine (B352888), an alpha-1 adrenoceptor agonist. nih.govnih.gov However, it did not affect the pressor responses to α-methylnoradrenaline, an alpha-2 adrenoceptor agonist, or angiotensin II, highlighting its selectivity for alpha-1 receptors. nih.govnih.gov
Similarly, in pentobarbitone-anesthetized dogs, intravenous administration of doxazosin (10-500 µg/kg) diminished the responses of the nictitating membrane to electrical stimulation of the vagosympathetic-depressor nerve trunk, a known alpha-1 adrenoceptor-mediated response. nih.govnih.gov In studies using beagle dogs with chronic perinephritic hypertension, oral administration of doxazosin led to consistent daily reductions in systolic blood pressure with minimal changes in heart rate. nih.govcapes.gov.br
| Animal Model | Agonist/Stimulus | Doxazosin Effect | Finding | Citation |
| Anesthetized Cat | Phenylephrine (α1-agonist) | Inhibition of pressor response | Demonstrates postjunctional α1-adrenoceptor blockade | nih.govnih.gov |
| Anesthetized Cat | α-methylnoradrenaline (α2-agonist) | No effect on pressor response | Confirms selectivity against α2-adrenoceptors | nih.gov |
| Anesthetized Dog | Vagosympathetic Nerve Stimulation | Reduced nictitating membrane response | Indicates α1-adrenoceptor antagonism in vivo | nih.govnih.gov |
| Dog (Chronic Hypertension) | N/A | Progressive reduction in systolic BP | Shows antihypertensive efficacy with chronic oral dosing | nih.govcapes.gov.br |
Studies using isolated vascular tissues have further confirmed the selective antagonism of doxazosin at post-junctional alpha-1 adrenoceptors and have allowed for the characterization of its individual enantiomers. In preparations of isolated rabbit ear artery, mesenteric artery, and pulmonary artery, both (R)-doxazosin and (S)-doxazosin competitively inhibited the vasoconstriction induced by noradrenaline. nih.gov
The antagonist potencies (pA2 values) were determined for each enantiomer, with the (R)-enantiomer consistently showing higher potency than the (S)-enantiomer across the different arterial preparations. nih.gov Despite the lower potency of the (S)-enantiomer compared to the (R)-enantiomer, it still demonstrated competitive antagonism at alpha-1 adrenoceptors. nih.gov These studies in isolated tissues like the rabbit pulmonary artery and dog saphenous vein have been crucial in establishing the lack of significant activity of doxazosin at pre-junctional alpha-2 adrenoceptors. nih.gov
| Isolated Tissue (Rabbit) | Enantiomer | Potency (pA2 value) | Finding | Citation |
| Ear Artery | (S)-Doxazosin | 7.53 ± 0.05 | Competitively inhibits NA-induced vasoconstriction | nih.gov |
| Mesenteric Artery | (S)-Doxazosin | 7.29 ± 0.07 | Competitively inhibits NA-induced vasoconstriction | nih.gov |
| Pulmonary Artery | (S)-Doxazosin | 7.97 ± 0.07 | Competitively inhibits NA-induced vasoconstriction | nih.gov |
Investigational Applications in Disease Models (Preclinical)
Beyond its cardiovascular effects, preclinical research has uncovered potential applications for doxazosin in oncology and inflammatory diseases, largely attributed to its quinazoline (B50416) chemical structure. ucl.ac.uk
Doxazosin has demonstrated significant anti-proliferative effects in various cancer cell lines. In models of triple-negative breast cancer (TNBC), doxazosin treatment resulted in a dose-dependent reduction in the viability of MDA-MB-231, BT549, and 4T1 cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) were calculated to be 23.93 µM for MDA-MB-231, 24.82 µM for BT549, and 7.73 µM for 4T1 cells. nih.gov This anti-proliferative activity is achieved by inducing apoptosis through caspase activation and disrupting key survival pathways, including c-MET/EGFR signaling. nih.govnih.gov
In prostate and bladder cancer cell lines, doxazosin has also been shown to induce cell death. ucl.ac.uk The mechanism in these cells involves dynamin-mediated and clathrin-dependent endocytosis of the drug, leading to widespread autophagy, specifically mitophagy. ucl.ac.uk
| Cancer Type | Cell Line | Key Effect | Mechanism | Citation |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, 4T1 | Reduced cell viability, induced apoptosis | Caspase activation, disruption of c-MET/EGFR, AKT, MEK/ERK, and JAK/STAT3 pathways | nih.govnih.gov |
| Prostate & Bladder Cancer | Not specified | Induced cell death | Widespread autophagy (mitophagy) via endocytic trafficking | ucl.ac.uk |
Doxazosin exhibits anti-angiogenic properties by targeting key processes in endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that doxazosin significantly inhibits critical steps of angiogenesis. nih.govnih.gov It suppresses VEGF-induced proliferation, migration, and the formation of capillary-like tubular structures. nih.govnih.gov This effect is mediated, in part, by inhibiting the VEGFR-2/Akt/mTOR signaling pathway. nih.gov Doxazosin also abrogates endothelial cell adhesion to surfaces coated with fibronectin and collagen. nih.gov
In vivo, the anti-angiogenic potential of doxazosin has been observed in xenograft models. In a xenograft model of human ovarian cancer, doxazosin treatment reduced tumor growth and suppressed tumor vascularization. nih.gov Furthermore, in an orthotopic allograft model using cancer stem cell-enriched populations, doxazosin administration was found to suppress both intra- and peri-tumoral angiogenesis. nih.gov
| Model Type | Model | Doxazosin Effect | Mechanism | Citation |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation, migration, and tube formation | Inhibition of VEGFR-2/Akt/mTOR signaling; abrogation of cell adhesion | nih.govnih.govresearchgate.net |
| In Vivo | Xenograft (Human Ovarian Cancer) | Reduced tumor growth and vascularization | Suppression of tumor angiogenesis | nih.gov |
| In Vivo | Orthotopic Allograft (CSC-enriched) | Suppressed intra- and peri-tumoral angiogenesis | Inhibition of new blood vessel formation within and around the tumor | nih.gov |
Novel anti-inflammatory properties of doxazosin have been identified in various rodent models of inflammation. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, doxazosin inhibited the production of the pro-inflammatory cytokine TNF-α. nih.gov When LPS was administered intranasally to induce pulmonary inflammation, doxazosin treatment inhibited the production of monocyte chemoattractant protein-1 (MCP-1) in the lungs. nih.gov
Furthermore, in a delayed-type hypersensitivity model in mice, where an immune response was elicited by sheep red blood cells, doxazosin treatment successfully inhibited the resulting footpad swelling. nih.gov These findings demonstrate that doxazosin can modulate inflammatory responses across different preclinical models, suggesting a therapeutic potential beyond its primary use. nih.gov
| Rodent Model | Inflammatory Challenge | Key Effect of Doxazosin | Finding | Citation |
| Systemic Inflammation | Lipopolysaccharide (LPS) i.p. | Inhibited TNF-α production | Attenuates systemic inflammatory cytokine response | nih.gov |
| Pulmonary Inflammation | Lipopolysaccharide (LPS) intranasal | Inhibited MCP-1 production in lungs | Reduces inflammatory chemokine in the lungs | nih.gov |
| Delayed-Type Hypersensitivity | Sheep Red Blood Cells | Inhibited footpad swelling | Suppresses T-cell mediated inflammatory response | nih.gov |
Liver Fibrosis Attenuation in Hepatic Stellate Cell Models
(S)-Doxazosin has demonstrated significant potential in mitigating liver fibrosis, a condition characterized by excessive scarring of liver tissue. The primary cellular mediators of liver fibrosis are hepatic stellate cells (HSCs). In their activated state, HSCs are responsible for the excessive deposition of extracellular matrix proteins, which leads to the formation of fibrotic scars.
Research in animal models has shown that doxazosin can effectively attenuate liver fibrosis. nih.govnih.gov In a mouse model where liver fibrosis was induced by carbon tetrachloride (CCl4), administration of doxazosin led to a reduction in HSC activation and protected against the progression of fibrosis. nih.gov This anti-fibrotic effect is linked to the ability of doxazosin to inhibit the proliferation and migration of HSCs. nih.govnih.gov
Table 1: Effects of Doxazosin on Hepatic Stellate Cells (HSCs) and Liver Fibrosis
| Parameter | Effect of Doxazosin | Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| HSC Activation | Inhibition | Induces apoptosis, inhibits proliferation and migration | In vivo and in vitro studies nih.govnih.gov |
| Liver Fibrosis | Attenuation | Reduces collagen deposition and scar formation | CCl4-induced liver fibrosis model in hamsters and mice nih.govnih.gov |
| Autophagy in HSCs | Inhibition | Activation of PI3K/Akt/mTOR pathway | In vitro studies on LX-2 human HSC line nih.gov |
| Apoptosis in HSCs | Induction | Activation of PI3K/Akt/mTOR pathway | In vitro and in vivo TUNEL assays, flow cytometry nih.gov |
| TGF-β Secretion | Decrease | Reduces pro-fibrotic signaling | CCl4-induced liver fibrosis model in hamsters nih.gov |
Behavioral Pharmacology in Rodent Models (e.g., Cocaine Sensitization)
The behavioral effects of (S)-Doxazosin have been investigated in rodent models, particularly in the context of cocaine sensitization. Cocaine sensitization is a phenomenon where repeated administration of cocaine leads to a progressively enhanced locomotor response, and it is considered a model for the neuroadaptations that contribute to addiction.
Studies in rats have shown that doxazosin can effectively block both the development and the expression of cocaine-induced locomotor sensitization. When administered prior to cocaine, a high dose of doxazosin was found to prevent the progressive increase in locomotor activity typically seen with repeated cocaine exposure. Furthermore, after a period of withdrawal, doxazosin also attenuated the heightened locomotor response when the rats were re-challenged with cocaine, indicating an effect on the expression of sensitization.
These findings suggest that alpha-1 adrenergic receptors play a crucial role in the neurobiological mechanisms underlying cocaine's behavioral effects. The ability of doxazosin to block cocaine sensitization is not due to a general suppression of motor activity, as doxazosin alone did not significantly alter locomotor behavior compared to saline-treated controls. This points to a specific antagonism of cocaine's effects. These preclinical findings have spurred interest in doxazosin as a potential pharmacotherapy for cocaine dependence.
Table 3: Effects of Doxazosin on Cocaine-Induced Locomotor Sensitization in Rats
| Phase of Sensitization | Effect of Doxazosin (1.0 mg/kg) | Behavioral Outcome |
|---|---|---|
| Development (Days 1-5) | Blockade | Prevented the progressive increase in locomotor activity with repeated cocaine administration |
| Expression (Day 15 Challenge) | Blockade | Attenuated the heightened locomotor response to a cocaine challenge after a withdrawal period |
Cell-Based Assays and Research Tools
Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion)
The cytotoxic and anti-proliferative effects of (S)-Doxazosin have been quantified in numerous studies using standard cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Trypan Blue exclusion assay are two of the most commonly employed methods in this context.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Doxazosin has been shown to decrease cell viability in a dose-dependent manner in various cell lines, including prostate cancer cells (PC-3, DU145, BPH-1), cardiomyocytes (HL-1), and non-small cell lung cancer cells (A549), as determined by the MTT assay.
The Trypan Blue exclusion assay is a dye exclusion method used to identify viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue. This method has been used to confirm the cytotoxic effects of doxazosin, showing a dose-dependent decrease in the viability of prostate cancer cell lines. The results from Trypan Blue assays typically correlate well with those obtained from MTT assays, providing further evidence of doxazosin-induced cell death.
Table 4: Application of Cell Viability Assays in Doxazosin Research
| Assay | Principle | Cell Lines Studied | Observed Effect of Doxazosin |
|---|---|---|---|
| MTT Assay | Measures mitochondrial reductase activity, indicating cell viability | PC-3, BPH-1, DU145, HL-1, A549 | Dose-dependent decrease in cell viability |
| Trypan Blue Exclusion | Assesses cell membrane integrity; viable cells exclude the dye | PC-3, DU145 | Dose-dependent increase in stained (non-viable) cells |
Apoptosis Detection Methods (e.g., Hoechst Staining, Flow Cytometry, TUNEL Assays)
The induction of apoptosis is a key mechanism of action for (S)-Doxazosin in various cell types. Several established methods are used to detect and quantify this form of programmed cell death.
Hoechst Staining: This method uses a fluorescent dye that binds to DNA. Apoptotic cells are identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope. Hoechst staining has been instrumental in demonstrating doxazosin-induced apoptosis in benign and malignant prostate epithelial cells, as well as in cardiomyocytes.
Flow Cytometry: This powerful technique allows for the rapid analysis of single cells in a suspension. For apoptosis detection, cells are often stained with DNA-binding dyes like propidium (B1200493) iodide. Apoptotic cells with fragmented DNA will have a lower DNA content and appear as a "sub-G1" peak in a DNA content histogram. Flow cytometry has been used to provide quantitative evidence of doxazosin-induced apoptosis in a time- and dose-dependent manner in HL-1 cardiomyocytes and human hepatic stellate cells. nih.gov
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assays: The TUNEL assay is designed to detect DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. This method has confirmed that doxazosin induces DNA damage and cell death in HL-1 cardiomyocytes and has also been used to detect apoptosis in human hepatic stellate cells in both in vitro and in vivo models. nih.gov
Table 5: Methods for Detecting Doxazosin-Induced Apoptosis
| Method | Principle | Cell Types Investigated | Key Findings with Doxazosin |
|---|---|---|---|
| Hoechst Staining | Detects morphological changes in the nucleus (chromatin condensation, fragmentation) | Prostate epithelial cells, Cardiomyocytes, HEK-hERG cells | Increased number of apoptotic cells with characteristic nuclear changes |
| Flow Cytometry | Quantifies DNA content to identify cells with sub-diploid DNA (sub-G1 peak) | Cardiomyocytes, Hepatic stellate cells, HEK-hERG cells nih.gov | Time- and dose-dependent increase in the apoptotic cell population |
| TUNEL Assay | Detects DNA fragmentation by labeling free 3'-OH ends of DNA | Cardiomyocytes, Hepatic stellate cells, HEK-hERG cells nih.gov | Increased green nuclear fluorescence, indicating endonucleolytic DNA degradation |
Immunocytochemistry for Protein Expression (e.g., Caspase-3, GABARAP)
Immunocytochemistry is a valuable technique for visualizing the expression and localization of specific proteins within cells, providing insights into the molecular pathways affected by (S)-Doxazosin.
Caspase-3: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key effector caspase that, when activated, cleaves numerous cellular proteins, leading to the morphological and biochemical changes associated with apoptosis. Western blot analysis, a related technique to immunocytochemistry that detects protein levels in cell lysates, has revealed the activation of caspase-3 (indicated by the presence of its cleaved form) in prostate cancer cells (PC-3) and benign prostate epithelial cells (BPH-1) following treatment with doxazosin. This demonstrates the involvement of the caspase cascade in doxazosin-induced apoptosis.
GABARAP: The GABA Type A Receptor-Associated Protein (GABARAP) is a member of the Atg8 family of ubiquitin-like proteins that are crucial for autophagy, the process of cellular self-digestion. Doxazosin has been shown to induce autophagy in certain cancer cells. While direct immunocytochemistry studies for GABARAP in response to doxazosin are not extensively reported, this technique would be a standard and informative method to investigate the process. By using antibodies specific to GABARAP, researchers could visualize its subcellular localization and potential recruitment to autophagosomes, providing spatial information on the autophagic machinery's response to doxazosin treatment.
Table 6: Immunodetection of Proteins in Doxazosin-Treated Cells
| Protein Target | Function | Detection Method | Cell Type | Relevance to Doxazosin's Mechanism |
|---|---|---|---|---|
| Caspase-3 (cleaved) | Executioner of apoptosis | Western Blot | PC-3, BPH-1 | Confirms activation of the apoptotic cascade |
| GABARAP | Involved in autophagosome formation | Immunocytochemistry (potential application) | Cancer cells | Could elucidate the role of doxazosin in modulating autophagy |
Gene Expression Analysis (e.g., qRT-PCR, Microarray)
Studies utilizing quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analyses have revealed that doxazosin can modulate the expression of a wide array of genes involved in critical cellular processes such as apoptosis, cell proliferation, and fibrosis.
In vitro studies on human prostate cancer cells (PC-3) and benign prostatic hyperplasia cells (BPH-1) treated with doxazosin identified transient changes in the expression of several apoptosis-regulating genes. Notably, there was an upregulation of pro-apoptotic genes like Bax and Fas/CD95, and a downregulation of the anti-apoptotic gene Bcl-xL and TRAMP/Apo3. drugbank.com Furthermore, significant alterations were observed in the expression of genes encoding signaling components of the extracellular matrix, including integrins α2, αV, β1, and β8. drugbank.com
A broader microarray analysis of rat prostates following chronic doxazosin administration showed changes in the expression levels of 625 genes. nih.gov Of these, 39 were linked to cell death, necrosis, growth, proliferation, and G-protein signaling pathways. nih.gov Subsequent RT-PCR verification confirmed the upregulation of the anti-apoptotic mediator clusterin and the mitogen epiregulin. nih.gov
In the context of fibrosis, doxazosin treatment in rats led to a significant increase in the mRNA expression of COL1A1 (collagen type I alpha 1) after 7 days, which was then reduced after 30 days of treatment. Conversely, COL3A1 (collagen type III alpha 1) expression was reduced at both time points. nih.gov The expression of TGF-β1 (transforming growth factor-beta 1) mRNA was increased at both 7 and 30 days of treatment. nih.gov
In spontaneously hypertensive rats, doxazosin treatment was found to significantly lower the immunoreactivity of S100A6 protein in heart tissue, suggesting a role for α1-adrenoceptors in regulating S100A6 gene expression. nih.gov In ovarian cancer cell xenograft mouse models, doxazosin treatment led to an upregulation of p53 expression and a marked reduction in c-Myc expression. genesandcancer.com It also increased the expression of the pro-apoptotic gene Bax while decreasing the expression of anti-apoptotic and oncogenic genes such as Bcl-2, survivin, cyclooxygenase (COX-2), intercellular adhesion molecule 1 (ICAM-1), and X-linked inhibitor of apoptosis protein (XIAP). genesandcancer.com
A comprehensive gene set analysis identified 193 genes that were differentially expressed following doxazosin perturbation, including ALDH1L1 (aldehyde dehydrogenase 1 family, member L1). nih.gov
While these studies provide valuable insights into the effects of racemic doxazosin, specific gene expression profiles for the (S)-enantiomer are not well-documented.
Table 1: Summary of Gene Expression Changes Induced by Racemic Doxazosin
| Gene | Model System | Direction of Change | Method | Reference |
|---|---|---|---|---|
| Bax | Human prostate cancer cells (PC-3), BPH-1 cells | Upregulation | Microarray | drugbank.com |
| Fas/CD95 | Human prostate cancer cells (PC-3), BPH-1 cells | Upregulation | Microarray | drugbank.com |
| Bcl-xL | Human prostate cancer cells (PC-3), BPH-1 cells | Downregulation | Microarray | drugbank.com |
| TRAMP/Apo3 | Human prostate cancer cells (PC-3), BPH-1 cells | Downregulation | Microarray | drugbank.com |
| Integrin α2, αV, β1, β8 | Human prostate cancer cells (PC-3), BPH-1 cells | Significant Changes | Microarray | drugbank.com |
| Clusterin | Rat prostate | Upregulation | Microarray, RT-PCR | nih.gov |
| Epiregulin | Rat prostate | Upregulation | Microarray, RT-PCR | nih.gov |
| COL1A1 | Rat prostate | Increased (7 days), Reduced (30 days) | RT-PCR | nih.gov |
| COL3A1 | Rat prostate | Reduced (7 and 30 days) | RT-PCR | nih.gov |
| TGF-β1 | Rat prostate | Increased (7 and 30 days) | RT-PCR | nih.gov |
| p53 | Ovarian cancer cell xenograft mouse model | Upregulation | Western Blot | genesandcancer.com |
| c-Myc | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| Bax | Ovarian cancer cell xenograft mouse model | Upregulation | Western Blot | genesandcancer.com |
| Bcl-2 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| Survivin | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| COX-2 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| ICAM-1 | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| XIAP | Ovarian cancer cell xenograft mouse model | Downregulation | Western Blot | genesandcancer.com |
| ALDH1L1 | CMAP Signatures of Differentially Expressed Genes | Differentially Expressed | Microarray | nih.gov |
Western Blotting for Protein Modulation
Western blot analyses have corroborated many of the findings from gene expression studies, demonstrating that doxazosin can modulate the protein levels of key cellular regulators.
In human prostate cancer and BPH cells, doxazosin treatment led to the activation of caspase-8 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov This activation was observed within the first 6 to 12 hours of treatment. nih.gov Furthermore, doxazosin increased the recruitment of Fas-associated death domain (FADD) and procaspase-8 to the Fas receptor, indicating an activation of the death receptor-mediated apoptosis pathway. nih.gov
In a study on benign prostatic hyperplasia, doxazosin was shown to significantly reduce the protein expression of p22(phox), a subunit of NAD(P)H oxidase, and heme oxygenase-1 (HO-1), which is induced by oxidative stress. nih.gov Conversely, it increased the protein expression of TGF-β. nih.gov
Research in an ovarian cancer model showed that doxazosin treatment in vivo led to a remarkable increase in the protein expression of p53, while the expression of c-Myc was markedly reduced. genesandcancer.com Consistent with its pro-apoptotic effects, doxazosin increased the protein levels of Bax and decreased the levels of several anti-apoptotic and pro-survival proteins, including Bcl-2, survivin, COX-2, ICAM-1, and XIAP. genesandcancer.com The expression of cell death-related proteins such as caspase-3 and PARP was also notably increased in doxazosin-treated tumors. genesandcancer.com
In a study investigating the effects of doxazosin on testosterone-induced prostate growth, the drug was found to downregulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and the TGF-β/Smad signaling pathway, such as TGF-β1, TGFBR2, p-Smad2/3, N-cadherin, vimentin, and fibronectin, while increasing the expression of E-cadherin. eurekaselect.com Doxazosin also decreased the protein expression of prostate-specific antigen (PSA) both in vivo and in vitro. eurekaselect.com
There is a lack of specific data from Western blotting studies that have exclusively examined the effects of the (S)-enantiomer of doxazosin.
Table 2: Protein Modulation by Racemic Doxazosin Detected by Western Blotting
| Protein | Model System | Direction of Change | Reference |
|---|---|---|---|
| Caspase-8 | Human prostate cancer cells (PC-3), BPH-1 cells | Activation | nih.gov |
| Caspase-3 | Human prostate cancer cells (PC-3), BPH-1 cells | Activation | nih.gov |
| p22(phox) | Benign prostatic hyperplasia tissue | Reduction | nih.gov |
| Heme Oxygenase-1 (HO-1) | Benign prostatic hyperplasia tissue | Reduction | nih.gov |
| TGF-β | Benign prostatic hyperplasia tissue | Increase | nih.gov |
| p53 | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |
| c-Myc | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| Bax | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |
| Bcl-2 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| Survivin | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| COX-2 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| ICAM-1 | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| XIAP | Ovarian cancer cell xenograft mouse model | Reduction | genesandcancer.com |
| Caspase-3 | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |
| PARP | Ovarian cancer cell xenograft mouse model | Increase | genesandcancer.com |
| TGF-β1 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| TGFBR2 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| p-Smad2/3 | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| N-cadherin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| Vimentin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| Fibronectin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Downregulation | eurekaselect.com |
| E-cadherin | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Upregulation | eurekaselect.com |
| PSA | Testosterone-induced prostate growth model (mice, human prostate stroma cells) | Reduction | eurekaselect.com |
Measurement of Enzyme Activities (e.g., Caspase-8, ALDH1)
The functional consequences of altered gene and protein expression are often reflected in changes in enzyme activity.
As mentioned previously, Western blot analysis revealed the activation of caspase-8 and caspase-3 in prostate cells treated with doxazosin, indicating an increase in their proteolytic activity which is central to the execution of apoptosis. nih.gov The pro-apoptotic effect of doxazosin was blocked by specific caspase-8 inhibitors, confirming the functional involvement of this enzyme. nih.gov
While a gene expression study noted that ALDH1L1 is affected by doxazosin, direct measurements of ALDH1 enzyme activity following treatment with (S)-doxazosin or racemic doxazosin are not extensively reported in the currently available literature. nih.gov
In anesthetized rats, both the (R)- and (S)-enantiomers of doxazosin were shown to decrease vesical micturition pressure, suggesting a similar inhibitory potency on the enzymes and signaling pathways that regulate bladder smooth muscle contraction. nih.gov
A study on the metabolism of doxazosin identified that four human cytochrome P450 (CYP) enzymes can catalyze the drug's metabolism, with CYP3A4 showing high specificity and selectivity for the metabolism of (-)-doxazosin, which corresponds to the (R)-enantiomer. nih.gov This suggests that the (S)-enantiomer is metabolized differently, which could lead to different pharmacokinetic and pharmacodynamic profiles.
Currently, there is a paucity of studies that have directly measured the enzymatic activities of caspase-8 or ALDH1 specifically in response to the (S)-enantiomer of doxazosin.
Metabolism and Enantioselective Pharmacokinetics of Doxazosin S in Preclinical Models
Metabolic Pathways and Metabolite Identification
The metabolism of doxazosin (B1670899) is extensive, with only a small fraction of the administered dose being excreted unchanged. nih.gov The liver is the primary site of metabolism, where the drug undergoes several biotransformation reactions. nih.gov
Primary Routes: O-demethylation of Quinazoline (B50416) Nucleus and Hydroxylation of Benzodioxan Moiety
The principal metabolic pathways for doxazosin involve two major types of reactions: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety. drugbank.comnih.gov These processes lead to the formation of various metabolites. drugbank.comnih.gov In preclinical studies involving rats, a significant number of metabolites have been identified, highlighting the complexity of its metabolic profile. nih.gov
Identification of Doxazosin Metabolites in Animal Models
In rat models, comprehensive studies have successfully identified numerous doxazosin metabolites. nih.gov One study, for instance, identified 34 distinct metabolites in rats. nih.govfrontiersin.org The identification process often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and characterize the metabolites from biological samples such as plasma. nih.gov These studies have revealed that the metabolic profiles of the (+) and (-) enantiomers of doxazosin can differ significantly. nih.govfrontiersin.org
Cytochrome P450 Enzyme Involvement
The metabolism of doxazosin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes crucial for the biotransformation of a vast array of drugs and other xenobiotics. youtube.comnih.gov
Role of CYP3A4 as Primary Metabolic Pathway
Among the various CYP isoforms, CYP3A4 plays a primary role in the metabolism of doxazosin. drugbank.comfrontiersin.org This is significant as CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, responsible for the metabolism of a large percentage of clinically used drugs. nih.govresearchgate.net Studies have shown that CYP3A4 is not only involved but can exhibit high specificity and selectivity in the metabolism of doxazosin enantiomers. For example, it has been observed to preferentially catalyze the formation of a specific metabolite (M22) from (-)-doxazosin. nih.govfrontiersin.org
Contributions of Other CYP Isoforms (e.g., CYP2D6, CYP2C9, CYP2C19)
While CYP3A4 is the primary enzyme, other CYP isoforms also contribute to the metabolism of doxazosin. These include CYP2D6, CYP2C9, and CYP2C19. drugbank.comyoutube.comfrontiersin.org The involvement of multiple enzymes suggests a degree of redundancy and complexity in its metabolic clearance. frontiersin.org The contribution of these isoforms can also be stereoselective. For instance, CYP2C19 has been shown to preferentially catalyze the formation of certain metabolites from (+)-doxazosin. frontiersin.org The genetic polymorphisms associated with these enzymes, such as those in CYP2D6 and CYP2C9, can lead to inter-individual variability in drug response. nih.govmdpi.com
Studies with Recombinant Human CYP Enzymes
To precisely delineate the role of individual CYP isoforms, in vitro studies utilizing recombinant human CYP enzymes are employed. nih.govsci-hub.ru These studies involve incubating doxazosin with specific, individually expressed CYP enzymes to determine which ones are capable of metabolizing the drug and to identify the resulting metabolites. frontiersin.orgsci-hub.ru Such experiments have confirmed the involvement of CYP3A4, CYP2C9, and CYP2C19 in doxazosin metabolism. nih.govfrontiersin.org These recombinant systems allow for a controlled environment to study the kinetics and selectivity of each enzyme without the confounding factors present in liver microsomes. sci-hub.ru
Enantioselective Metabolic Characteristics
The metabolism of doxazosin is complex and stereoselective, meaning the two enantiomers, (S)-doxazosin (often referred to as (+)-doxazosin) and (R)-doxazosin (often referred to as (–)-doxazosin), are processed differently by the body. This enantioselectivity has been observed in various preclinical models, including in vitro studies using liver microsomes and in vivo studies in rats.
Differences in Metabolic Profiles between (–)-Doxazosin and (+)-Doxazosin
Research has revealed significant differences in the metabolic fates of the two doxazosin enantiomers. In studies involving rats, a total of 34 metabolites of doxazosin have been identified. nih.govnih.gov When racemic doxazosin, a mixture of both enantiomers, is administered, the resulting metabolic profile more closely resembles that of (+)-doxazosin. nih.govnih.gov
Further investigations using rat liver microsomes (RLMs) and human liver microsomes (HLMs) have confirmed these enantioselective differences. While the same set of metabolites was identified in both RLM and HLM incubations, the metabolic profiles for (–)-doxazosin and (+)-doxazosin were substantially different. nih.govnih.gov Specifically, in rat liver microsomes, (–)-doxazosin is depleted at a much faster rate than (+)-doxazosin, indicating a preferential metabolism of the (–) enantiomer. frontiersin.org
Enantiomer-Specific Metabolite Formation (e.g., CYP3A4 and Metabolite M22 from (–)-Doxazosin)
The differential metabolism of doxazosin enantiomers is driven by the varying affinities of cytochrome P450 (CYP) enzymes. Several human CYP enzymes are capable of metabolizing doxazosin, but they exhibit distinct preferences for each enantiomer. nih.govnih.gov
Other CYP enzymes also show enantiomeric preferences:
CYP2C19 preferentially catalyzes the formation of metabolites M18 and M22 from (+)-doxazosin. frontiersin.org
CYP2C8 favors the conversion of (+)-doxazosin to M22 and (–)-doxazosin to M18. frontiersin.org
CYP2C9 exhibits catalytic preferences that are the opposite of CYP2C8. frontiersin.org
These findings highlight a complex interplay of multiple enzymes leading to the distinct metabolic pathways for each doxazosin enantiomer.
Kinetic Parameters and Multivariate Statistical Analysis of Enantiomers
Pharmacokinetic studies in rats have quantified the differences in the disposition of doxazosin enantiomers. Analysis of kinetic parameters, such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), reveals significant stereospecificity. nih.govnih.govnih.gov
In rats, the systemic exposure (AUC) of (+)-(S)-doxazosin is consistently greater than that of (–)-(R)-doxazosin, following both oral and intravenous administration. nih.gov This suggests that the (+) enantiomer persists longer in circulation.
Interestingly, pharmacokinetic interactions between the enantiomers have also been observed when administered as a racemic mixture. nih.gov
The Cmax of (–)-(R)-doxazosin was significantly higher when administered alone compared to when it was part of the racemate. nih.gov
Conversely, after intravenous administration, the AUC and Cmax of (+)-(S)-doxazosin were lower, and its clearance was higher, when given alone compared to its profile within the racemate. nih.gov
These results suggest that (–)-(R)-doxazosin may inhibit the elimination of (+)-(S)-doxazosin, leading to increased exposure of the (+) enantiomer when the racemic mixture is used. nih.gov
Plasma Protein Binding in Preclinical Species
Doxazosin exhibits high plasma protein binding across various preclinical species, a factor that significantly influences its pharmacokinetic properties. nih.govnih.gov Studies have shown stereoselective binding, with (+)doxazosin binding more readily to plasma proteins than (–)doxazosin in rats, dogs, and humans. nih.govnih.gov
Table 1: Enantioselective Plasma Protein Binding of Doxazosin in Preclinical Species and Humans
| Species | (-)-Doxazosin Binding (%) | (+)-Doxazosin Binding (%) |
|---|---|---|
| Rat | 89.4 - 94.3 | 90.9 - 95.4 |
| Dog | 89.4 - 94.3 | 90.9 - 95.4 |
| Human | 89.4 - 94.3 | 90.9 - 95.4 |
Excretion Pathways in Animal Models
Studies utilizing radiolabeled doxazosin in mice, rats, and dogs have established that the primary route of elimination for the drug and its metabolites is through the feces. nih.govresearchgate.net This indicates that biliary excretion is the predominant pathway.
Doxazosin undergoes extensive metabolism before excretion. nih.govresearchgate.net In humans, only about 5% of an administered dose is excreted as the unchanged parent drug. nih.govresearchgate.net The major metabolic transformations include O-demethylation at the 6- and 7-positions of the quinazoline ring and hydroxylation at the 6'- and 7'-positions. nih.govresearchgate.net These metabolic pathways are not unique to humans and have been identified as common routes of biotransformation in mice, rats, and dogs as well. nih.govresearchgate.net
Analytical Methodologies for Doxazosin S Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of doxazosin (B1670899). Various chromatographic methods have been developed, each offering distinct advantages in terms of sensitivity, selectivity, and speed.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are powerful techniques for the determination of doxazosin. These methods offer high sensitivity and selectivity, making them ideal for analyzing low concentrations of the drug in complex biological matrices. oup.comnih.gov
A rapid and sensitive reversed-phase LC-MS/MS method has been developed for the determination of doxazosin in canine plasma. This method utilizes a simple protein precipitation step for sample preparation, followed by analysis using positive electrospray ionization in the selected reaction monitoring mode. oup.comresearchgate.net The use of a gradient elution with a mobile phase composed of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) allows for the separation of doxazosin from endogenous plasma components. oup.com This technique has proven to be highly sensitive, with a reported limit of detection (LOD) of 0.4 ng/mL and a limit of quantification (LOQ) of 1.2 ng/mL in plasma. oup.comnih.gov Another LC-MS method developed for human plasma achieved a short retention time of 2.7 minutes for doxazosin. nih.gov
The key advantage of LC-MS/MS lies in its ability to provide structural information through mass fragmentation patterns, which enhances the confidence in compound identification. While highly effective, the sensitivity gains of some LC-MS/MS methods over other techniques may not always be substantial. ijpsm.com
Table 1: LC-MS/MS Method Parameters for Doxazosin Analysis
| Parameter | Details | Reference |
| Technique | Reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.comresearchgate.net |
| Sample Matrix | Canine Plasma | oup.comresearchgate.net |
| Sample Preparation | Protein precipitation with methanol (B129727) and acetonitrile | oup.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.comresearchgate.net |
| Column | XTerra MS C18 | oup.comnih.gov |
| Mobile Phase | Acetonitrile and 2mM ammonium acetate (gradient elution) | oup.comnih.gov |
| Flow Rate | 400 µL/min | oup.comnih.gov |
| Limit of Detection (LOD) | 0.4 ng/mL | oup.comnih.gov |
| Limit of Quantification (LOQ) | 1.2 ng/mL | oup.comnih.gov |
High-Performance Liquid Chromatography (HPLC) with various detectors (Fluorescence, UV)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of doxazosin in both pharmaceutical preparations and biological fluids. ijpsm.com Its versatility is enhanced by the availability of various detectors, with fluorescence and ultraviolet (UV) detectors being the most common for doxazosin analysis.
HPLC methods coupled with fluorescence detection offer excellent sensitivity for quantifying doxazosin in human plasma. nih.govscispace.comnih.gov One such method involves a straightforward extraction followed by analysis on a reversed-phase column. nih.gov This approach can achieve a wide therapeutic concentration range, for instance, from 0.5 to 20 ng/mL in serum. nih.gov Another validated HPLC method with fluorescence detection for human plasma analysis reported a good linear response in the range of 5.0-200 ng/mL. nih.gov A highly sensitive HPLC method with fluorescence detection achieved a lower limit of quantification of 0.3 ng/mL. nih.gov Some HPLC methods with fluorescence detection have demonstrated high recovery values, often exceeding 98%. scispace.comoup.com
UV detection is another common approach for HPLC analysis of doxazosin. usp.orgijpsr.comnih.gov A gradient reversed-phase HPLC method with a photodiode array (PDA) detector has been developed for the identification and quantification of doxazosin in extended-release tablets. usp.org The detection wavelength is often set around 210 nm or 251 nm for optimal absorbance. usp.orgijpsr.comnih.gov These methods have been validated for specificity, linearity, accuracy, and precision. usp.orgijpsr.com
Table 2: Comparison of HPLC Methods for Doxazosin Analysis
| Method | Detector | Sample Matrix | Key Findings | Reference |
| RP-HPLC | Fluorescence | Human Serum | Quantitative range: 0.5-20 ng/mL | nih.gov |
| RP-HPLC | Fluorescence | Human Plasma | Linearity range: 5.0-200 ng/mL | nih.gov |
| RP-HPLC | Fluorescence | Human Plasma | LOQ: 0.3 ng/mL | nih.gov |
| RP-HPLC | PDA (UV) | Extended-Release Tablets | Validated for identification and assay | usp.org |
| RP-HPLC | UV | Bulk Drug and Formulations | Linearity range: 50-150 ppm, Retention time: 4.484 min | ijpsr.com |
| RP-HPLC | UV | Pharmaceutical Formulations | Linearity range: 1-5 µg/ml, Retention time: 3.8 min | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much shorter analysis times without compromising resolution. ijpsm.com A UPLC-MS/MS method has been reported as the most sensitive technique for determining doxazosin in various matrices. ijpsm.com This enhanced sensitivity allows for the detection of very low concentrations of the drug, which is particularly beneficial in pharmacokinetic studies. One study reported a UPLC-MS/MS method with a limit of detection (LOD) of 0.02 ng/mL and a limit of quantification (LOQ) of 0.07 ng/mL, significantly lower than many HPLC methods. oup.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, specific, and sensitive method for the determination of doxazosin in its tablet formulations. akjournals.comresearchgate.netakjournals.com The analysis is typically performed on silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase such as ethyl acetate–methanol. akjournals.comresearchgate.netakjournals.com Detection is commonly carried out using a UV detector at a wavelength of 277 nm. akjournals.comresearchgate.netakjournals.com This method has been validated for accuracy and precision and is suitable for routine quality control analysis. akjournals.com In some HPTLC methods, a structurally similar molecule like terazosin (B121538) hydrochloride is used as an internal standard to improve quantitative accuracy. akjournals.comresearchgate.net
Table 3: HPTLC Method for Doxazosin Determination
| Parameter | Details | Reference |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | akjournals.comresearchgate.netakjournals.com |
| Mobile Phase | Ethyl acetate–methanol (9 + 1, v/v) | akjournals.comresearchgate.netakjournals.com |
| Detection Wavelength | 277 nm | akjournals.comresearchgate.netakjournals.com |
| Internal Standard | Terazosin hydrochloride | akjournals.comresearchgate.net |
| Application | Quantification of doxazosin in tablets | akjournals.comresearchgate.netakjournals.com |
Chiral Chromatography for Enantiomer Separation
Doxazosin possesses a chiral center, leading to the existence of two enantiomers, (S)-doxazosin and (R)-doxazosin. nih.gov The separation and analysis of these enantiomers are critical as they can exhibit different pharmacological activities and pharmacokinetic profiles. nih.gov Chiral chromatography is the primary technique used for this purpose.
Chiral HPLC methods utilizing a chiral stationary phase (CSP) column have been successfully developed to separate the enantiomers of doxazosin. nih.gov These methods, often coupled with fluorescence detection, allow for the simultaneous determination of the protein binding properties of each enantiomer in biological matrices like rat, dog, and human plasma. nih.gov In these separations, the two enantiomers of doxazosin are baseline resolved from each other and from other components in the sample matrix. nih.gov
Capillary electrophoresis (CE) has also emerged as a viable technique for the chiral separation of doxazosin and its intermediates. nih.gov By using a chiral selector, such as β-cyclodextrin (β-CD), in the buffer system, baseline separation of the doxazosin enantiomers can be achieved. nih.gov The addition of reagents like tetramethylammonium (B1211777) hydroxide (B78521) can further improve the resolution by controlling the electroosmotic flow. nih.gov
Spectroscopic Methods
Spectroscopic methods, particularly spectrophotometry and spectrofluorimetry, are also employed for the analysis of doxazosin, primarily in pharmaceutical formulations. ijpsm.com These methods are generally simpler and more cost-effective than chromatographic techniques.
Spectrophotometric methods are based on the measurement of light absorption by the doxazosin molecule. asianpubs.orgresearchgate.netresearchgate.net A common approach involves the formation of a colored ion-pair complex between doxazosin and a reagent like Eosin Y, which can then be measured at a specific wavelength, for example, 547 nm. asianpubs.orgresearchgate.net UV spectrophotometry is another straightforward method, with doxazosin exhibiting maximum absorbance at around 245 nm in 0.1N HCl. researchgate.netrjptonline.org These methods have been shown to be linear over a certain concentration range and are suitable for the quantitative estimation of doxazosin in tablets. researchgate.netrjptonline.org
Spectrofluorimetric methods take advantage of the native fluorescence of the doxazosin molecule or the fluorescence of a derivative. ijpsm.com A method involving the quenching of the fluorescence of an Eosin Y complex by doxazosin has been developed, with measurements taken at an emission wavelength of 570 nm after excitation at 340 nm. asianpubs.orgresearchgate.net Spectrofluorimetric methods are often more sensitive than spectrophotometric methods and can detect doxazosin at lower concentrations. ijpsm.com
Table 4: Spectroscopic Methods for Doxazosin Analysis
| Method | Principle | Wavelength (nm) | Application | Reference |
| Spectrophotometry | Ion-pair complex with Eosin Y | 547 (Absorbance) | Tablets | asianpubs.orgresearchgate.net |
| UV Spectrophotometry | UV Absorbance in 0.1N HCl | 245 (Absorbance) | Bulk and Tablets | researchgate.netrjptonline.org |
| Spectrofluorimetry | Quenching of Eosin Y complex | 340 (Excitation), 570 (Emission) | Tablets | asianpubs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Characterization of Enantiomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of doxazosin. While studies often focus on the racemic mixture of doxazosin mesylate, the data is crucial for assigning the structure of the individual enantiomers, including the (S)- form. researchgate.netufrgs.br A complete characterization of the racemic mixture using ¹H NMR and ¹³C NMR has been performed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ufrgs.br
To definitively assign the signals of all hydrogen and carbon atoms, various 2D NMR experiments such as Attached Proton Test (APT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.netufrgs.br These experiments reveal the connectivity between protons and carbons, confirming the molecular structure which consists of a quinazoline (B50416) core and a 1,4-benzodioxane (B1196944) core linked by a piperazine (B1678402) ring. ufrgs.br The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). ufrgs.br
For the specific characterization of the (S)- enantiomer, chiral High-Performance Liquid Chromatography (HPLC) methods coupled with detectors like tandem mass spectrometry are necessary to separate it from the (R)- enantiomer. nih.gov Importantly, studies have confirmed that no chiral inversion of the doxazosin enantiomers occurs during sample storage, preparation, and analysis, ensuring that the integrity of the (S)- enantiomer is maintained throughout the analytical process. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Doxazosin Mesylate in DMSO-d₆
This table represents data for the racemic mixture, which is applicable for the structural confirmation of the (S)- enantiomer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinazoline Moiety | ||
| OCH₃ | 3.92 (s, 3H), 3.90 (s, 3H) | 56.1, 55.7 |
| H-5 | 7.14 (s, 1H) | 104.9 |
| H-8 | 7.78 (s, 1H) | 98.0 |
| NH₂ | 8.32 (s, 2H) | - |
| Piperazine Moiety | 3.78-3.88 (m, 4H), 3.40-3.60 (m, 4H) | 50.1, 45.4, 42.9 |
| 1,4-Benzodioxane Moiety | ||
| H-2' | 5.05 (m, 1H) | 68.9 |
| H-3' | 4.41 (dd, 1H), 4.05 (dd, 1H) | 66.2 |
| H-5'/H-8' | 6.85-7.00 (m, 4H) | 121.5, 121.2, 117.2, 116.8 |
| Methanesulfonate (B1217627) | 2.29 (s, 3H) | 39.0 |
| Data compiled from studies on racemic doxazosin mesylate. researchgate.netufrgs.br |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the doxazosin molecule, providing a characteristic fingerprint. researchgate.net The analysis of doxazosin mesylate reveals several key absorption bands. A significant band observed around 1632 cm⁻¹ is attributed to the stretching vibration of the tertiary amide carbonyl group (C=O). researchgate.net
Other characteristic peaks include a broad band for the N-H stretching of the amine group and C-O stretching bands. researchgate.net The FT-IR spectrum confirms the presence of the core structural components of doxazosin. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Doxazosin Mesylate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3451, 2880 | -OH and N-H stretching (broad bands) |
| 1632 | C=O stretching (tertiary amide) |
| 1000-1100 | C-O-C stretching |
| Data compiled from studies on doxazosin mesylate. researchgate.netresearchgate.net |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and common method for the quantitative determination of doxazosin. In acidic media, such as 0.1N hydrochloric acid (HCl), doxazosin mesylate exhibits a maximum absorbance wavelength (λmax) at approximately 245 nm. rjptonline.org Another study reported two absorption maxima at 244 nm and 329 nm in a pH 1.7 medium. nih.gov The absorbance at these wavelengths is directly proportional to the concentration, allowing for quantification. The method has been shown to be linear over concentration ranges such as 2-14 µg/mL. rjptonline.org
Spectrophotometric methods can also be based on the formation of colored complexes. For instance, a method involving the reaction of doxazosin with 1,10-phenanthroline (B135089) and ferric chloride produces an orange-red chromogen with a λmax at 510 nm. tsijournals.com Another approach uses the ion-pair complex formed with Eosin Y, which is measured at 547 nm. asianpubs.org
Table 3: UV-Visible Spectrophotometric Parameters for Doxazosin Analysis
| Solvent/Reagent | λmax (nm) | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 0.1N HCl rjptonline.org | 245 | 2-14 | 0.9981 |
| pH 1.7 Buffer nih.gov | 244, 329 | Not specified | Not specified |
| 1,10-Phenanthroline/FeCl₃ tsijournals.com | 510 | 10-60 | Not specified |
| Eosin Y (pH 3) asianpubs.org | 547 | 2-14 | Not specified |
Sample Preparation Techniques for Biological Matrices (e.g., Plasma)
The accurate quantification of doxazosin in biological matrices like plasma requires effective sample preparation to remove interfering substances such as proteins and lipids. arborassays.com
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a widely used technique for the purification and concentration of doxazosin from plasma samples. amazonaws.com This method involves partitioning the analyte between the aqueous plasma phase and an immiscible organic solvent. amazonaws.com
A common procedure involves a one-step extraction from an alkalinized plasma matrix using an organic solvent. nih.govnih.gov Ethyl acetate is frequently employed as the extraction solvent. nih.gov In one validated method, this approach yielded an average recovery of 87.0% for doxazosin from human plasma. nih.gov Another effective solvent system is a mixture of ethyl ether and dichloromethane (B109758) (e.g., in a 3/2, v/v ratio), which is used to extract doxazosin enantiomers from plasma under alkaline conditions. nih.gov After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis. tsijournals.com
Solid-Phase Extraction (Offline and Online)
Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation method that can be automated. amazonaws.com It relies on the partitioning of doxazosin between the liquid plasma sample and a solid sorbent packed in a cartridge. amazonaws.comdocumentsdelivered.com For doxazosin, C18 reversed-phase extraction columns are commonly used. documentsdelivered.com
The general offline SPE procedure involves conditioning the C18 column, applying the plasma sample (often pre-treated, for example, with methanol to precipitate some proteins), washing the column to remove interferences, and finally eluting the retained doxazosin with a suitable solvent. arborassays.comdocumentsdelivered.com SPE methods can effectively clean up complex biological samples, leading to purer extracts compared to techniques like protein precipitation. mdpi.com Online SPE systems have also been developed, which integrate the extraction process directly with the analytical instrument, such as an HPLC system, streamlining the workflow. tsijournals.com
Protein Precipitation
Protein Precipitation (PPT) is a rapid and simple method for removing the bulk of proteins from plasma samples prior to analysis. nih.gov This technique involves adding a precipitating agent, typically an organic solvent or a strong acid, to the plasma sample. researchgate.net
For doxazosin analysis, methanol is a commonly used precipitating agent. oup.comoup.com In a typical procedure, a volume of cold methanol is added to the plasma sample, the mixture is vortexed, and then centrifuged at high speed to pellet the precipitated proteins. oup.com The resulting supernatant, containing doxazosin, is then filtered and injected into the analytical system. oup.com This approach has been shown to yield high recovery values, often greater than 98%. oup.com
Acetonitrile is another effective solvent for protein precipitation. nih.govchromatographyonline.com Studies comparing different PPT agents have found acetonitrile to be highly effective, providing recoveries of over 80% with good reproducibility. researchgate.netnih.gov The ratio of the solvent to plasma can be optimized to maximize analyte recovery. researchgate.net
Table 4: Comparison of Sample Preparation Techniques for Doxazosin in Plasma
| Technique | Principle | Common Reagents/Materials | Reported Recovery | Key Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Ethyl acetate; Ether/Dichloromethane nih.govnih.gov | ~87% nih.gov | High purity of final extract |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | C18 silica cartridges documentsdelivered.com | >79% mdpi.com | High selectivity; can be automated amazonaws.com |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation | Methanol; Acetonitrile oup.comnih.gov | >98% (Methanol) oup.com; >80% (Acetonitrile) researchgate.net | Rapid; simple procedure nih.gov |
Method Validation Parameters for Research Applications
A variety of analytical techniques have been developed and validated for the determination of doxazosin, with specific methods capable of resolving and quantifying the individual enantiomers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most powerful tools for this purpose. researchgate.netnih.gov
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or in the case of chiral compounds, the other enantiomer. For (S)-Doxazosin, this is paramount.
Chiral HPLC methods have been successfully developed to resolve racemic doxazosin. nih.gov One such approach utilizes a chiral mobile phase additive, carboxymethyl-β-cyclodextrin (CM-β-CD), in a reversed-phase HPLC system. nih.gov This method relies on the formation of transient diastereomeric complexes between the doxazosin enantiomers and the chiral selector in the mobile phase, leading to differential retention times and subsequent separation. nih.govchiralpedia.com The interaction is noted to be ionic or ion-pair in nature between the anionic CM-β-CD and the cationic doxazosin enantiomers. nih.gov
Another highly selective method involves the use of a chiral stationary phase (CSP). An ovomucoid column has been demonstrated to provide baseline chiral separation of doxazosin enantiomers within a short run time of 9 minutes. nih.gov This direct chiral separation approach is often preferred for its efficiency and robustness. In such methods, the enantiomers of doxazosin are separated based on their differential interactions with the chiral stationary phase.
Furthermore, stability-indicating HPLC methods have been developed to separate doxazosin from its degradation products, ensuring that the quantification of the active substance is not affected by the presence of these related substances. nih.gov
The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For research applications involving pharmacokinetic studies or trace analysis, high sensitivity is crucial.
In an enantioselective LC-MS/MS method for the determination of doxazosin enantiomers in human plasma, a lower limit of quantification (LLOQ) of 0.100 ng/mL was achieved for S-(+)-doxazosin using a 200 μL plasma sample. nih.gov This level of sensitivity is adequate for pharmacokinetic studies following therapeutic administration of racemic doxazosin. nih.gov Another RP-HPLC method for doxazosin mesylate reported an LOD and LOQ of 0.1 μg/ml and 0.5 μg/ml, respectively. nih.gov
The following table summarizes the sensitivity parameters for S-(+)-doxazosin from a validated LC-MS/MS method. nih.gov
| Parameter | Value | Matrix | Method |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | Human Plasma | LC-MS/MS |
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.
A validated enantioselective LC-MS/MS method for S-(+)-doxazosin in human plasma demonstrated good linearity over the concentration range of 0.100-50.0 ng/mL. nih.gov For the analysis of doxazosin mesylate in bulk drug and pharmaceutical dosage forms, a linear relationship was established in the concentration range of 50 ppm to 150 ppm with a correlation coefficient of 0.999. ijpsr.com Another study reported a linearity range of 1-5 μg/ml with a correlation coefficient of 0.9987 for doxazosin mesylate in pharmaceutical formulations. nih.gov
The linearity data for S-(+)-doxazosin from a validated LC-MS/MS method is presented below. nih.gov
| Parameter | Value |
| Concentration Range | 0.100 - 50.0 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated for the enantiomer, but the method was linear. |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
For the enantioselective LC-MS/MS determination of S-(+)-doxazosin, the intra-assay precision was between 5.7% and 7.6%, while the inter-assay precision was also within this range. nih.gov In a separate study on doxazosin mesylate, the intra-day and inter-day precision were found to be 0.22% and 0.18% (RSD), respectively. nih.gov
The precision results for S-(+)-doxazosin from a validated LC-MS/MS method are summarized in the following table. nih.gov
| Precision Type | Concentration (ng/mL) | RSD (%) |
| Intra-assay | 0.100 | 7.6 |
| 0.500 | 6.8 | |
| 40.0 | 5.7 | |
| Inter-assay | 0.100 | 7.2 |
| 0.500 | 6.5 | |
| 40.0 | 6.9 |
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.
The accuracy of the enantioselective LC-MS/MS method for S-(+)-doxazosin was reported to be between 96.8% and 102.8%. nih.gov Another study on doxazosin mesylate demonstrated an average recovery of 100.3%. nih.gov
The accuracy data for S-(+)-doxazosin from a validated LC-MS/MS method is presented below. nih.gov
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 0.100 | 0.101 | 101.0 |
| 0.500 | 0.484 | 96.8 |
| 40.0 | 41.1 | 102.8 |
Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration.
In a validated RP-HPLC method for doxazosin in human plasma, the absolute recovery values were all greater than 98% over a concentration range of 0.5–20 ng/mL. researchgate.netnih.gov This indicates a highly efficient extraction process from the biological matrix.
Structure Activity Relationship Sar and Molecular Modeling of Doxazosin S
Pharmacophore Modeling for Alpha-1 Adrenoceptors
Pharmacophore modeling defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific target receptor. For (S)-Doxazosin, its high affinity and selectivity for α1-adrenoceptors are dictated by a key set of structural features. While specific pharmacophore models for the (S)-enantiomer are not extensively detailed in public literature, the crucial elements can be inferred from the general class of quinazoline-based α1-antagonists.
The essential pharmacophoric features of Doxazosin (B1670899) for α1-adrenoceptor binding are:
A protonatable nitrogen atom: The piperazine (B1678402) ring contains a basic nitrogen atom that is protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane domain of the α1-adrenoceptor.
An aromatic ring system: The quinazoline (B50416) moiety serves as a rigid scaffold that correctly orients the other functional groups. It is involved in aromatic or hydrophobic interactions within the receptor's binding pocket.
A hydrogen bond acceptor: The carbonyl group on the acyl moiety attached to the piperazine ring is a key hydrogen bond acceptor.
A hydrophobic region: The benzodioxan ring provides a bulky, hydrophobic group that fits into a corresponding hydrophobic pocket within the receptor, contributing to the binding affinity.
These features collectively ensure a high-affinity interaction with α1-adrenoceptors, leading to potent antagonism.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been instrumental in exploring the interactions of (S)-Doxazosin with its primary targets and in identifying novel off-target activities.
Ligand-Protein Interactions with Alpha-1 Adrenoceptors
As a selective α1-adrenoceptor antagonist, the hypotensive effect of doxazosin is directly mediated by its blockade of these receptors. nih.govnih.gov Docking studies are consistent with this mechanism, showing favorable binding of doxazosin within the ligand-binding pocket of α1-adrenoceptor models. The primary interaction involves the protonated piperazine nitrogen forming a salt bridge with a conserved aspartate residue, a hallmark of aminergic G-protein coupled receptor (GPCR) ligands. The quinazoline and benzodioxan portions of the molecule engage in hydrophobic and van der Waals interactions with non-polar amino acid residues lining the binding cavity.
Doxazosin exhibits high affinity for all α1-adrenoceptor subtypes, which is critical for its therapeutic action.
Table 1: Binding Affinities (pKi) of Doxazosin for α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pKi Value |
|---|---|
| α1A | 8.5 |
| α1B | 9.0 |
| α1D | 8.4 |
Data sourced from publicly available information.
Docking with c-MET/EGFR Tyrosine Kinase Domains
Recent research has repurposed doxazosin as a potential anti-cancer agent, particularly for triple-negative breast cancer (TNBC). nih.gov This novel application is based on its ability to act as a dual inhibitor of the c-MET and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Molecular docking studies were crucial in identifying this activity, revealing that doxazosin can directly interact with the ATP-binding site within the tyrosine kinase domains of both c-MET and EGFR. nih.gov This binding prevents the downstream activation of critical cell survival pathways, including AKT, MEK/ERK, and JAK/STAT3, ultimately inducing apoptosis in cancer cells. nih.gov
Interactions with EphA2 Receptor Extracellular Domain
Doxazosin has been identified as a small molecule agonist for the EphA2 receptor, a tyrosine kinase that plays a complex role in cancer. nih.govnih.gov Docking studies using the crystal structure of the EphA2 extracellular domain (PDB: 3FL7) have provided a detailed view of this interaction. nih.gov
Key interactions include:
Hydrogen Bonds: The aromatic amino group of the quinazoline ring forms hydrogen bonds with Glycine 51 (GLY51) and Serine 68 (SER68). The oxygen atom of the benzodioxan ring forms a hydrogen bond with Arginine 103 (ARG103). nih.gov
Hydrophobic Interactions: The dihydrobenzo-dioxine moiety of doxazosin settles into a hydrophobic pocket within the receptor's ligand-binding domain. nih.gov
These interactions stabilize the complex and trigger EphA2 activation, leading to receptor internalization and inhibition of tumor cell migration. nih.govresearchgate.net
Table 2: Summary of Doxazosin Docking Interactions with EphA2
| Doxazosin Moiety | Interacting EphA2 Residue | Type of Interaction |
|---|---|---|
| Aromatic Amino Group | GLY51, SER68 | Hydrogen Bond |
| Dioxane Ring Oxygen | ARG103 | Hydrogen Bond |
| Dihydrobenzo-dioxine | Hydrophobic Pocket | Hydrophobic |
Based on findings from docking studies with the EphA2 extracellular domain. nih.gov
Computational Studies on Other Protein Targets (e.g., AChE, hERG, Hsp90, Bacterial Enzymes)
While doxazosin's interactions with adrenoceptors and certain tyrosine kinases are well-documented, specific computational docking studies investigating its binding to other targets such as acetylcholinesterase (AChE), the hERG potassium channel, Heat shock protein 90 (Hsp90), or various bacterial enzymes are not widely available in published literature. The quinoline-like structure of doxazosin is shared by compounds that are known to interact with targets like hERG and AChE, but dedicated docking analyses for doxazosin itself are limited. nih.govnih.gov Therefore, a detailed summary of its ligand-protein interactions with these specific targets cannot be provided at this time.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. While a formal, comprehensive QSAR study focused specifically on doxazosin and its analogs for α1-adrenoceptor antagonism is not prominently featured in the literature, the principles of SAR are evident from studies that have modified the doxazosin scaffold.
For instance, in the development of novel EphA2 receptor agonists based on the doxazosin structure, clear SAR trends were established. nih.gov Researchers synthesized and evaluated 33 new analogs, leading to several key findings:
The addition of a bulky amide moiety could enhance activity. nih.gov
Dimerization of the doxazosin structure produced compounds with superior potency. nih.gov
The length of the carbon linker in these dimeric structures was found to be critical for activity, with a twelve-carbon linker showing optimal results compared to a shorter six-carbon linker. nih.gov
These findings, while not a formal QSAR model, demonstrate how systematic structural modifications to the (S)-Doxazosin scaffold directly influence biological activity at a specific target, embodying the core principles of SAR.
Computational Chemistry Approaches for Conformation and Interactions
Computational chemistry provides critical insights into the structural and interactive properties of (S)-doxazosin, helping to elucidate its mechanism of action at a molecular level. These approaches range from conformational analysis to molecular docking and the development of pharmacophore models.
The conformation of the doxazosin molecule, particularly its piperazine ring, is crucial for its binding affinity. Studies of doxazosin mesylate in its crystalline state have revealed that the piperazine ring can adopt different conformations, including a classical chair and a distorted chair form. These conformational variations, along with the orientation of the 2,3-dihydro-1,4-benzodioxine moiety, are key determinants of how the molecule fits into its receptor binding pocket.
Pharmacophore modeling for alpha-1 adrenergic receptor antagonists has identified essential structural features required for affinity and selectivity. For quinazoline-based antagonists like doxazosin, a critical feature is the spatial relationship between the basic nitrogen atom in the piperazine ring and the center of an aromatic ring system. nih.gov This distance is a key factor for selective binding to alpha-1A and alpha-1B adrenergic receptor subtypes. nih.gov
Molecular docking studies have been employed to model the interaction between doxazosin and the α1A-adrenoceptor. These models indicate that the binding is primarily driven by hydrogen bonds and electrostatic forces. Key amino acid residues within the receptor's binding site that interact with N-phenylpiperazine derivatives like doxazosin include Asp106, Gln177, Ser188, Ser192, and Phe193. researchgate.net The protonation state of the doxazosin molecule is considered critical for these ligand-receptor interactions. Furthermore, pharmacodynamic modeling has successfully correlated the concentration of doxazosin in the "effect compartment" (a theoretical compartment representing the site of action) with its physiological effect, reinforcing the concept that its hypotensive action is mediated by direct alpha-1 adrenoceptor blockade. nih.gov
Computational analysis also extends to understanding the interactions of (S)-doxazosin with other biological molecules, such as plasma proteins. Doxazosin is known to be highly bound to plasma proteins, and studies have shown this binding is stereoselective. The (+) or (S)-enantiomer of doxazosin exhibits a significantly higher plasma protein binding capacity compared to the (-) or (R)-enantiomer. This difference in protein binding can influence the pharmacokinetic profile of the individual enantiomers.
Table 1: Binding Affinity of Doxazosin at Alpha-1 Adrenergic Receptors
| Receptor Subtype | Ligand | Affinity Metric | Value (nM) | Assay Description |
|---|---|---|---|---|
| Alpha-1 (Canine Brain) | ³H-Doxazosin | K_d | 0.19 | Saturation binding experiments. nih.gov |
| Alpha-1 (Human Prostate) | ³H-Doxazosin | K_d | 0.2 | Saturation binding experiments. nih.gov |
| Alpha-1A (Human) | Doxazosin | K_i | 0.537 | Displacement of [³H]prazosin from cloned human ADRA1A expressed in CHO cells. bindingdb.org |
Design and Synthesis of Doxazosin Analogs for SAR Exploration
The exploration of doxazosin's structure-activity relationships (SAR) has led to the design and synthesis of numerous analogs to probe the molecular requirements for affinity, selectivity, and novel therapeutic activities. The synthesis of doxazosin and its analogs typically involves the condensation of two key fragments: the 4-amino-6,7-dimethoxy-2-(piperazin-1-yl)quinazoline core and a substituted acyl moiety. A common synthetic route involves reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with N-(1,4-benzodioxan-2-carbonyl)piperazine. Alternatively, 2,3-dihydro-benzo nih.govnih.govdioxine-2-carboxylic acid can be condensed with the 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) intermediate, often using a coupling agent to facilitate the amide bond formation and improve purity.
SAR studies have investigated modifications at three primary sites: the quinazoline ring, the piperazine linker, and the N-acyl group. A significant area of investigation has been the role of the chiral center at the 2-position of the benzodioxan ring. The two enantiomers, (R)- and (S)-doxazosin, exhibit notable differences in their pharmacological profiles, a phenomenon known as chiral recognition.
Research has shown that while the chiral carbon does not significantly affect activity at the α1A-adrenoceptor subtype (prominently found in the prostate), it plays a crucial role in the binding to the α1D-adrenoceptor subtype (found in the aorta). Specifically, (+)-doxazosin, which corresponds to the (S)-enantiomer, is a more potent antagonist at α1D-adrenoceptors than the (-)-(R)-enantiomer. This highlights the stereospecific requirements of the α1D-receptor binding pocket.
Table 2: Stereoselective Activity of Doxazosin Enantiomers at α₁-Adrenoceptor Subtypes
| Compound | Receptor Subtype (Tissue) | Activity Metric | Value |
|---|---|---|---|
| (+)-(S)-Doxazosin | α₁D-Adrenoceptor (Rat Aorta) | pA₂ | 9.503 ± 0.051 |
| (-)-(R)-Doxazosin | α₁D-Adrenoceptor (Rat Aorta) | pA₂ | 8.625 ± 0.053 |
| (+)-(S)-Doxazosin | α₁A-Adrenoceptor (Rabbit Prostate) | pK_B | Same as (-)-Doxazosin |
Source: Data compiled from a study on the chiral recognition of doxazosin enantiomers.
Beyond adrenoceptor activity, SAR exploration has led to the development of doxazosin analogs with novel antitumor properties. These studies have often focused on replacing the (2,3-dihydro-benzo nih.govnih.govdioxane)-carbonyl moiety with other functional groups, such as aryl-sulfonyl functions. nih.gov This modification can dramatically increase the potency of the compound in inducing apoptosis in cancer cells, an effect that is independent of its alpha-1 adrenoceptor antagonism. nih.gov For instance, certain analogs have shown potent activity in suppressing the growth of various cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov This line of research demonstrates how the doxazosin scaffold can be repurposed to develop agents with entirely new mechanisms of action.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| (S)-Doxazosin methanesulfonate (B1217627) |
| (R)-Doxazosin |
| (+)-Doxazosin |
| (-)-Doxazosin |
| Prazosin |
| Doxazosin |
| 4-amino-2-chloro-6,7-dimethoxyquinazoline |
| N-(1,4-benzodioxan-2-carbonyl)piperazine |
| 2,3-dihydro-benzo nih.govnih.govdioxine-2-carboxylic acid |
Advanced Research Topics and Future Directions for Doxazosin Methanesulfonate S
Investigation into Drug Transporter Interactions in Research Models
The interaction of drug molecules with transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. While the metabolism of racemic doxazosin (B1670899) via cytochrome P450 (CYP) enzymes like CYP3A4, CYP2D6, and CYP2C19 is known, the specific interactions of (S)-doxazosin with drug efflux and uptake transporters are not well characterized. drugbank.comdrugs.com In vitro data suggests that racemic doxazosin is a substrate of the efflux transporter P-glycoprotein (P-gp), which could limit its accumulation in tissues protected by this transporter, such as the brain. drugbank.com
Future research should focus on elucidating the specific interactions of (S)-doxazosin with a range of clinically relevant drug transporters.
Key Research Questions:
Is (S)-doxazosin methanesulfonate (B1217627) a substrate and/or inhibitor of key efflux transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP)?
Does (S)-doxazosin interact with uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs)?
Are these interactions stereoselective, differing significantly from those of the (R)-enantiomer?
Understanding these interactions is crucial for predicting the tissue-specific distribution of (S)-doxazosin and is particularly relevant for exploring its potential in central nervous system disorders, where passage across the blood-brain barrier is a major hurdle.
Polymorphism and Crystallization Studies for Research Formulations
The solid-state properties of a drug substance, including its crystalline form (polymorphism), significantly impact its stability, solubility, and bioavailability. Doxazosin mesylate is known to exhibit extensive polymorphism, with studies identifying numerous crystalline modifications. nih.govresearchgate.net Research has characterized at least nine polymorphic forms of racemic doxazosin mesylate using techniques such as Powder X-ray Diffractometry (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TG). nih.govkoreascience.kr Furthermore, nearly 20 different polymorphs have been described in literature and patents, although the crystal structures for most have not been fully determined. acs.org
These studies have been performed on the racemic mixture. For the development of (S)-doxazosin methanesulfonate as a specific research agent or therapeutic, a thorough investigation of its unique solid-state chemistry is essential. The crystallization behavior of a single enantiomer can differ significantly from that of the racemate.
Future Research Directions:
Systematic screening for polymorphs, solvates, and hydrates of pure (S)-doxazosin methanesulfonate.
Complete structural elucidation of identified crystal forms using single-crystal X-ray diffraction.
Characterization of the physicochemical properties (e.g., solubility, dissolution rate, stability) of each polymorphic form of (S)-doxazosin methanesulfonate to identify the most suitable form for consistent and reproducible research formulations.
Table 1: Known Polymorphic Forms of Racemic Doxazosin Mesylate
| Form | Characterization Methods | Key Findings | Reference |
|---|---|---|---|
| Forms 1-9 | PXRD, DSC, TG | Nine distinct polymorphic modifications were obtained by recrystallization under various conditions. | nih.gov |
| Form A & H | PXRD, Thermal Analysis | DM-A was found to be more stable and less soluble than the hydrated form, DM-H. | acs.org |
| Form I | X-ray Powder Diffraction | A specific crystalline and anhydrous form identified in a patent. | google.com |
| Forms A, D, E, F, G, H, I | Thermal methods, PXRD, FT-IR | Forms A and F were found to be stable up to their melting points, while Form G was hygroscopic. | researchgate.net |
Prodrug Design and Delivery Systems for Targeted Research Applications
Targeted drug delivery strategies can enhance therapeutic efficacy and minimize off-target effects. For (S)-doxazosin methanesulfonate, prodrug design and advanced delivery systems represent a promising avenue for optimizing its application in research. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active agent. nih.gov This approach could be used to improve properties such as membrane permeability or site-specific delivery.
Concurrently, advanced drug delivery systems developed for racemic doxazosin could be adapted for the (S)-enantiomer. These include nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS), which have been shown to enhance the solubility and release properties of the poorly water-soluble doxazosin mesylate. iapchem.orgnih.gov
Table 2: Advanced Delivery Systems Investigated for Doxazosin
| Delivery System | Key Features | Outcome | Reference |
|---|---|---|---|
| Nanosuspension | Particle size ~385 nm; Enhanced dissolution. | Improved release properties compared to the raw drug. | iapchem.orgnih.gov |
| Liquid SNEDDS | Droplet size ~224 nm; Self-emulsifying formulation. | Showed enhanced drug release (93% in 20 min). | iapchem.orgnih.gov |
| Solid SNEDDS | Particle size ~79 nm; Adsorbed onto solid carriers. | Demonstrated superior dissolution (100% in 20 min) and improved antihypertensive effect in preclinical models. | iapchem.orgnih.gov |
| GITS Formulation | Osmotically activated, controlled-release system. | Provides stable drug concentrations and minimizes peak-to-trough fluctuations. | nih.govnih.gov |
Future Research Directions:
Prodrug Synthesis : Design and synthesize prodrugs of (S)-doxazosin that target specific enzymes or transporters at a research site of interest (e.g., the brain).
Targeted Delivery : Adapt SNEDDS or nanoparticle formulations to incorporate targeting ligands for specific cell types or tissues.
Preclinical Evaluation : Test novel prodrugs and delivery systems in relevant in vitro and in vivo models to confirm targeted release and improved pharmacological activity for specific research applications.
Exploration of Doxazosin (S)- as a Research Tool in Cellular Assays
Racemic doxazosin has been used in numerous cellular assays to probe various biological pathways, often independent of its primary alpha-1 adrenoceptor antagonist activity. For instance, studies have shown that doxazosin can induce apoptosis and cell cycle arrest in cancer cells and inhibit vasculogenic mimicry in non-small cell lung cancer models. nih.govnih.govmdpi.com
The distinct receptor binding profile of the doxazosin enantiomers makes (S)-doxazosin a particularly valuable tool for research. Studies have shown that while both enantiomers have similar blocking activity at α1A-adrenoceptors, the (R)-enantiomer is significantly more potent at α1D-adrenoceptors. nih.gov This difference allows researchers to use (S)-doxazosin to isolate effects mediated by α1A-adrenoceptors or to investigate mechanisms that are entirely independent of adrenoceptor blockade.
Table 3: Cellular Effects of Racemic Doxazosin in Research Assays
| Cell Line | Research Area | Observed Effects | Reference |
|---|---|---|---|
| SH-SY5Y (Neuroblastoma) | Cancer / Neuroprotection | Induced apoptosis and cell cycle arrest; protected against amyloid-β toxicity. | nih.gov |
| A549 (Lung Cancer) | Cancer (Vasculogenic Mimicry) | Inhibited VM formation; downregulated VEGF-A, VE-cadherin, and the EphA2/AKT/mTOR pathway. | nih.gov |
| Various Cancer Cells | Cancer (Drug Resistance) | Overcame osimertinib (B560133) resistance via upregulation of autophagy. | mdpi.com |
| Rat Prostate Stromal Cells | Prostate Biology | Altered fibroblast and smooth muscle cell phenotypes; increased elastic fiber deposition. | nih.gov |
Future Research Directions:
Directly compare the effects of (S)-doxazosin and (R)-doxazosin in the cellular assays where racemic doxazosin has shown activity.
Utilize (S)-doxazosin as a pharmacological tool to delineate the specific roles of α1A-adrenoceptors versus other α1-subtypes in various cellular processes.
Explore the α1-adrenoceptor-independent effects of (S)-doxazosin to identify novel molecular targets and pathways.
Elucidation of Specific G Protein Coupling Mechanisms
Doxazosin exerts its classical effects by competitively antagonizing alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs). nih.gov These receptors are known to couple primarily through Gq/11 proteins to activate downstream signaling cascades. drugbank.com However, the modern understanding of GPCR signaling includes concepts like biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.
Given that the doxazosin enantiomers exhibit differential affinity for α1-receptor subtypes, it is plausible that they may also display differences in their G protein coupling or ability to induce biased signaling. nih.gov Since (S)-doxazosin and (R)-doxazosin have similar affinity for the α1A-adrenoceptor, but different effects on other systems, this subtype is a key target for investigation. nih.gov
Future Research Directions:
Investigate the G protein coupling profile of (S)-doxazosin at each of the α1-adrenoceptor subtypes (α1A, α1B, α1D).
Use advanced cellular assays (e.g., BRET or FRET-based sensors) to determine if (S)-doxazosin acts as a neutral antagonist or an inverse agonist, and whether it shows bias towards specific signaling pathways (e.g., G protein vs. β-arrestin pathways).
Compare these findings directly with those for the (R)-enantiomer to build a comprehensive understanding of the stereoselective signaling of doxazosin.
Repurposing Potential in Novel Research Areas (e.g., Neurodegenerative Diseases)
Drug repurposing—finding new uses for existing drugs—is a time- and cost-effective strategy for drug development. nih.gov Racemic doxazosin has emerged as a promising candidate for repurposing in several non-canonical therapeutic areas, including neurodegenerative diseases and oncology. mdpi.comnih.gov For example, doxazosin demonstrated a neuroprotective effect in an in vitro model of Alzheimer's disease by preventing Tau hyperphosphorylation. nih.gov In another study, a high-throughput screen using zebrafish identified doxazosin as a candidate therapeutic for neurodegenerative disorders. biorxiv.orgresearchgate.net
The (S)-enantiomer is of particular interest for these repurposing efforts. Research has shown that (S)-doxazosin has a significantly weaker effect on blood pressure compared to the (R)-enantiomer. nih.gov If the desired neuroprotective or anticancer effects are retained with the (S)-enantiomer, it could offer a significant advantage by minimizing the dose-limiting cardiovascular side effects associated with the racemate.
Future Research Directions:
Evaluate the efficacy of pure (S)-doxazosin methanesulfonate in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Test the antitumor activity of (S)-doxazosin in various cancer models where the racemate has shown promise. mdpi.com
Investigate the molecular mechanisms behind any observed effects to determine if they are mediated by known targets (e.g., α1A-adrenoceptors) or novel, off-target interactions.
Further Characterization of Active Metabolites in Preclinical Systems
The metabolism of doxazosin is complex and, importantly, stereoselective. A comprehensive study identified 34 metabolites in rats and found significant differences in the metabolic profiles following administration of the pure (S)- and (R)-enantiomers. nih.gov The study noted that the metabolic profile of the racemate was more similar to that of (+)-doxazosin. Furthermore, the formation of a specific metabolite, M22, was highly and specifically catalyzed by the enzyme CYP3A4 from (−)-doxazosin. nih.gov
While some reports suggest that the main metabolites of doxazosin are inactive, others indicate that some active metabolites have been identified but not adequately characterized. drugbank.com The stereoselective nature of doxazosin metabolism necessitates a full pharmacological characterization of the metabolites unique to the (S)-enantiomer.
Future Research Directions:
Synthesize the major metabolites that are preferentially or uniquely formed from (S)-doxazosin.
Conduct in vitro and in vivo preclinical studies to determine the pharmacological activity of these metabolites.
Characterize the pharmacokinetic profiles of these active metabolites.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Doxazosin methanesulfonate, (S)- |
| (S)-Doxazosin |
| (R)-Doxazosin |
| Doxazosin |
| Doxazosin mesylate |
| Osimertinib |
| Phenylephrine (B352888) |
| VE-cadherin |
| VEGF-A |
| Methanesulfonic acid |
| Oleic acid |
| Tween 80 |
| Ethanol |
| PEG 400 |
| Avicel 101 |
Q & A
Q. What analytical methods are recommended for assessing the purity of (S)-Doxazosin methanesulfonate in preclinical studies?
Methodological Answer:
- HPLC Protocol : Use a validated reversed-phase HPLC method with a C18 column (e.g., L7 packing) and UV detection at 245 nm. Prepare a standard solution (0.30 mg/mL in methanol) and test solution (0.6 mg/mL), ensuring a flow rate of 1 mL/min and mobile phase pH of 2.5 (adjusted with phosphoric acid and NaOH) .
- System Suitability : Verify resolution ≥2.0 between (S)-Doxazosin and related compounds (e.g., Compound C). Calculate impurities using response factors (e.g., 0.6 for Compound A, 0.55 for Compound C) .
- Validation : Include tests for tailing factor (≤2.0), relative standard deviation (RSD ≤5.0%), and recovery rates (90–110%) .
Q. How is the stereospecific synthesis of (S)-Doxazosin methanesulfonate achieved?
Methodological Answer:
- Chiral Resolution : Employ asymmetric synthesis or enantiomeric separation techniques (e.g., chiral chromatography) to isolate the (S)-enantiomer. Confirm stereochemistry via X-ray crystallography or circular dichroism .
- Key Intermediates : Synthesize the quinazoline core via cyclization of 4-amino-6,7-dimethoxy-2-quinazolinyl derivatives. Introduce the benzodioxan-carbonylpiperazine moiety using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purity Control : Monitor intermediates via TLC and NMR to avoid racemization during methanesulfonate salt formation .
Q. What in vitro assays are used to evaluate the α1-adrenergic receptor blockade activity of (S)-Doxazosin?
Methodological Answer:
- Receptor Binding Assays : Use radioligands (e.g., [³H]-prazosin) in competitive binding studies with human prostate or vascular smooth muscle cell membranes. Calculate IC₅₀ values using nonlinear regression .
- Functional Assays : Measure inhibition of phenylephrine-induced vasoconstriction in isolated rat aortic rings. Normalize responses to control (0% inhibition) and baseline (100% inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical antiangiogenic effects and clinical cardiovascular risks of (S)-Doxazosin?
Methodological Answer:
- Mechanistic Studies : Investigate dose-dependent effects on VEGF and HIF-1α pathways in endothelial cells (HUVECs) using qPCR and Western blotting. Compare low-dose (anti-VEGF) vs. high-dose (pro-apoptotic) regimens .
- Translational Models : Use xenograft models (e.g., ovarian cancer) to assess tumor angiogenesis inhibition while monitoring cardiac biomarkers (e.g., BNP for heart failure risk) .
- Meta-Analysis : Conduct subgroup analyses of clinical trial data to identify patient cohorts (e.g., non-hypertensive vs. hypertensive) with divergent outcomes .
Q. What experimental design principles optimize extended-release (ER) formulations of (S)-Doxazosin methanesulfonate?
Methodological Answer:
- Mixture Design : Use Design Expert® to generate a matrix of lactose and HPMC K100M ratios (e.g., 30–70% lactose). Simulate dissolution profiles in DDDPlus™ with parameters like k (release rate) and n (diffusion exponent) .
- Validation : Compare predicted vs. observed dissolution profiles (Apparatus II, 75 rpm, 960 min). Target R² ≥0.94. Adjust excipient ratios if lag time exceeds 2 hours .
- Cost-Benefit Analysis : Reduce analyst hours by 66% and dissolution medium volume by 77% via simulation-guided optimization .
Q. How should systematic reviews integrate heterogeneous data from observational studies on (S)-Doxazosin’s oncological applications?
Methodological Answer:
- Question Framing : Use PICO (Population: cancer patients; Intervention: (S)-Doxazosin; Comparator: standard therapy; Outcomes: apoptosis, angiogenesis) to narrow scope .
- Data Synthesis : Combine case-control and cohort studies via random-effects meta-analysis. Adjust for confounders (e.g., prostate-specific antigen levels) using multivariate regression .
- Bias Assessment : Apply Newcastle-Ottawa Scale to evaluate selection, comparability, and outcome reporting biases .
Data Contradiction Analysis
Q. How to address discrepancies in reported apoptotic mechanisms of (S)-Doxazosin across cell types?
Methodological Answer:
- Cell-Specific Pathways : Compare caspase-8 activation in prostate vs. ovarian cancer cells using fluorogenic substrates (e.g., IETD-AFC). Block TGF-β1 signaling with SB-431542 to isolate α1-adrenoceptor-dependent apoptosis .
- Microenvironment Modeling : Culture endothelial cells in hypoxic chambers (1% O₂) to mimic tumor conditions. Assess HIF-1α stabilization via immunofluorescence .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
